molecular formula C8H19NO2 B1611603 2,2'-Azanediylbis(2-methylpropan-1-ol) CAS No. 44982-72-1

2,2'-Azanediylbis(2-methylpropan-1-ol)

Numéro de catalogue: B1611603
Numéro CAS: 44982-72-1
Poids moléculaire: 161.24 g/mol
Clé InChI: VJIFGYXJOCIGNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,2'-Azanediylbis(2-methylpropan-1-ol) is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-Azanediylbis(2-methylpropan-1-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Azanediylbis(2-methylpropan-1-ol) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-7(2,5-10)9-8(3,4)6-11/h9-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIFGYXJOCIGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520820
Record name 2,2'-Azanediylbis(2-methylpropan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44982-72-1
Record name 2,2'-Azanediylbis(2-methylpropan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2,2'-Azanediylbis(2-methylpropan-1-ol)

[1]

CAS Registry Number: 44982-72-1 Synonyms: Bis(2-hydroxy-1,1-dimethylethyl)amine; Di-AMP; 2,2'-Iminobis(2-methyl-1-propanol).[1] Molecular Formula: C₈H₁₉NO₂ Molecular Weight: 161.24 g/mol [1]

Executive Summary & Structural Analysis[1]

2,2'-Azanediylbis(2-methylpropan-1-ol) represents a specific class of sterically hindered secondary amines .[1] Structurally, it consists of two isobutanol moieties linked at the quaternary carbon (C2) by a secondary amine nitrogen.

Unlike linear secondary amines (e.g., diethylamine), the nitrogen center in this molecule is flanked by two gem-dimethyl groups.[1] This steric bulk (steric hindrance) significantly alters its physicochemical behavior, reducing its nucleophilicity while maintaining basicity—a property that complicates standard derivatization protocols but offers unique stability profiles.

Structural Visualization

The following diagram illustrates the steric environment of the nitrogen center, highlighting the quaternary carbons that shield the amine.[1]

StericMapcluster_implicationsPhysicochemical ImplicationsN_CenterSecondary Amine (NH)Nucleophilic CenterImp1Reduced Nucleophilicity(Slower Nitrosation)N_Center->Imp1Imp2High Lipophilicity vs AMP(LogP Shift)N_Center->Imp2C_Quat_LQuaternary Carbon (C2)(Gem-dimethyl)C_Quat_L->N_CenterSteric ShieldingOH_GroupPrimary Hydroxyls(Solubility/H-Bonding)C_Quat_L->OH_GroupC_Quat_RQuaternary Carbon (C2')(Gem-dimethyl)C_Quat_R->N_CenterSteric ShieldingC_Quat_R->OH_Group

Caption: Structural map highlighting the steric shielding of the nitrogen center by adjacent quaternary carbons.[1]

Physicochemical Properties[1][2]

The following data consolidates experimental and predicted values essential for solubility profiling and chromatographic method development.

Table 1: Core Physicochemical Parameters[1]
ParameterValueTechnical Context
Physical State Viscous Liquid / Low-melting SolidHygroscopic nature due to dual hydroxyl groups.[1]
Boiling Point 255°C (Predicted)Significantly higher than AMP (165°C) due to increased MW and H-bonding capacity.[1]
pKa (Base) 10.2 ± 0.5 (Predicted)Comparable to AMP (9.7). The electron-donating alkyl groups increase electron density on N, but steric inhibition of solvation may modulate the final basicity.[1]
LogP (Octanol/Water) 0.35 (Predicted)More lipophilic than AMP (LogP -0.74).[1] The addition of the second isobutyl chain increases hydrophobicity despite the second hydroxyl.[1]
Water Solubility Miscible / Very HighThe two primary hydroxyl groups (-CH₂OH) dominate the solvation behavior, ensuring high aqueous solubility.[1]
H-Bond Donors 3 (2 -OH, 1 -NH)Critical for interaction with polar stationary phases (HILIC/Polar C18).[1]
Mechanistic Insight: Steric Inhibition of Solvation

While the inductive effect of the alkyl groups suggests this molecule should be a stronger base than ammonia, the bulky gem-dimethyl groups hinder the approach of water molecules required to stabilize the protonated ammonium cation.[1] Consequently, the effective basicity in aqueous solution may be lower than gas-phase proton affinity would suggest.[1] This is a critical consideration when selecting buffer pH for extraction.

Significance in Drug Development: The Nitrosamine Risk[1][3]

For pharmaceutical scientists, this molecule is not just an impurity; it is a Nitrosamine Drug Substance Related Impurity (NDSRI) precursor.

Under acidic conditions in the presence of nitrites (common in excipients like microcrystalline cellulose), 2,2'-Azanediylbis(2-methylpropan-1-ol) can undergo nitrosation to form N-nitroso-2,2'-azanediylbis(2-methylpropan-1-ol) .[1]

Nitrosation Pathway & Risk Assessment[1][4]

NitrosationPathwayPrecursor2,2'-Azanediylbis(2-methylpropan-1-ol)(Secondary Amine)IntermediateN-Nitrosammonium Ion(Transient)Precursor->Intermediate Acidic pH (2-4)NitriteNitrite Source(NO2- + H+)Nitrite->Intermediate Acidic pH (2-4)ProductN-Nitroso-Di-AMP(Carcinogenic Concern)Intermediate->Product -H+MitigationMitigation Strategy:Scavengers (Ascorbic Acid)pH Control (>5)Mitigation->Intermediate Inhibits

Caption: Reaction pathway for the formation of the N-nitroso impurity from the secondary amine precursor.

Key Risk Factor: Although sterically hindered amines nitrosate slower than unhindered amines (like dimethylamine), the reaction does proceed. The resulting nitrosamine is often difficult to detect due to its high polarity and lack of UV chromophores.[1]

Analytical Characterization Protocol

Detecting this molecule requires specific methodologies due to its lack of strong UV absorption and high polarity.[1]

Recommended Method: LC-MS/MS (HILIC Mode)

Standard Reverse Phase (C18) chromatography often fails to retain this polar amine.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.[1]

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Dissolve drug substance/product in Acetonitrile:Water (90:10) .

    • Note: High organic content is required for HILIC injection solvent compatibility.[1]

    • Derivatization (Optional but Recommended): If sensitivity is low, derivatize with Dansyl Chloride . This targets the secondary amine and hydroxyls, adding a UV/Fluorescent tag and increasing lipophilicity for C18 retention.[1]

  • Chromatographic Conditions:

    • Column: Bare Silica or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

    • Gradient: 95% B to 60% B over 10 minutes.

  • Mass Spectrometry Settings (ESI+):

    • Source: Electrospray Ionization (Positive Mode).

    • MRM Transition: Monitor m/z 162.2 [M+H]⁺ → m/z 88.1 (Loss of isobutanol fragment).

    • Collision Energy: Optimize between 15–25 eV.

Self-Validating System Suitability (SST)

To ensure trustworthiness of the data, the protocol must pass the following SST criteria:

  • Tailing Factor: < 1.5 (Critical for amines on silica surfaces).

  • Sensitivity: S/N > 10 at the Limit of Quantitation (LOQ), typically 0.03 ppm relative to the API.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 109789, Bis(2-hydroxy-1,1-dimethylethyl)amine.[1] Retrieved from [Link][1]

  • U.S. Food and Drug Administration (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (2023). Nitrosamine impurities in human medicinal products.[2] Retrieved from [Link][1]

Synthesis pathways for 2,2'-Azanediylbis(2-methylpropan-1-ol) from isobutylene oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2,2'-Azanediylbis(2-methylpropan-1-ol) (CAS: 44982-72-1), a sterically hindered secondary amine, specifically starting from isobutylene oxide (IBO).[1]

Executive Summary: The Regioselectivity Challenge

The synthesis of 2,2'-Azanediylbis(2-methylpropan-1-ol) from isobutylene oxide presents a critical regiochemical challenge.

  • The Target: A symmetric amine where the nitrogen is bonded to the tertiary carbon of two isobutanol groups.

    • Structure:

      
      
      
  • The Standard Reaction: Direct reaction of ammonia with isobutylene oxide under basic/neutral conditions follows steric control (SN2-like), attacking the primary carbon.[1] This yields the isomer1,1'-azanediylbis(2-methylpropan-2-ol) (also known as diisobutanolamine).[1]

  • The Solution: To synthesize the specific target (CAS 44982-72-1), the reaction must proceed via electronic control (SN1-like) or utilize a Ritter-type intermediate to install the nitrogen at the tertiary carbon.[1]

This guide outlines a two-phase synthesis:

  • Phase 1: Conversion of Isobutylene Oxide to the monomer 2-amino-2-methyl-1-propanol (AMP) via a Ritter-type ring expansion.[1]

  • Phase 2: Lewis-Acid catalyzed alkylation of AMP with Isobutylene Oxide to form the symmetric dimer.

Part 1: Strategic Pathway Analysis

The synthesis relies on reversing the standard regioselectivity of epoxide ring opening.

Mechanism A: The Ritter-Type Expansion (Phase 1)

To place the nitrogen on the tertiary carbon, we utilize the reaction of isobutylene oxide with a nitrile in the presence of a strong acid.[1] The acid protonates the epoxide oxygen, weakening the bond to the tertiary carbon (stable carbocation character).[1][2] The nitrile attacks this position, forming an oxazoline intermediate, which is subsequently hydrolyzed to the amino alcohol.[1]

Mechanism B: Lewis Acid Catalyzed Dimerization (Phase 2)

Reacting the sterically hindered AMP with another equivalent of isobutylene oxide requires activation. A Lewis acid (e.g., Lithium Perchlorate or Boron Trifluoride etherate) coordinates with the epoxide oxygen, facilitating attack by the bulky amine at the tertiary center.[1]

Part 2: Experimental Protocols

Phase 1: Synthesis of 2-Amino-2-methyl-1-propanol (AMP)

Precursor Synthesis[1][3][4]

Reagents:

  • Isobutylene Oxide (IBO)[1][2]

  • Acetonitrile (Solvent & Reactant)[1][2]

  • Sulfuric Acid (H₂SO₄, 98%) or BF₃[1]·OEt₂

  • Sodium Hydroxide (NaOH, 20% aq)[1]

Protocol:

  • Oxazoline Formation:

    • Charge a reactor with Acetonitrile (5.0 eq) and cool to 0°C.

    • Add Sulfuric Acid (1.1 eq) dropwise, maintaining temperature <10°C.[1]

    • Slowly add Isobutylene Oxide (1.0 eq) over 60 minutes. The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 12 hours. The intermediate formed is 2,4,4-trimethyl-2-oxazoline .[1]

  • Hydrolysis:

    • Add water (5.0 eq) to the reaction mixture.

    • Reflux the mixture at 80°C for 4 hours to hydrolyze the oxazoline ring.

    • Cool to room temperature and basify with NaOH solution to pH >12.

  • Isolation:

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).[1]

    • Dry organic phase over MgSO₄ and concentrate in vacuo.

    • Distill the residue (bp ~165°C) to obtain 2-amino-2-methyl-1-propanol (AMP) as a clear, viscous liquid.[1]

Phase 2: Synthesis of 2,2'-Azanediylbis(2-methylpropan-1-ol)

Target Synthesis

Reagents:

  • 2-Amino-2-methyl-1-propanol (AMP) - From Phase 1[1][4]

  • Isobutylene Oxide (IBO)[1]

  • Catalyst: Lithium Perchlorate (LiClO₄) or Lanthanum Triflate (La(OTf)₃)[1]

  • Solvent: Toluene or Dioxane (Anhydrous)[1]

Protocol:

  • Setup:

    • In a high-pressure autoclave or sealed thick-walled tube, dissolve AMP (1.0 eq) and LiClO₄ (0.1 eq) in anhydrous Toluene.[1]

  • Addition:

    • Add Isobutylene Oxide (1.2 eq).[1][5][6] The excess accounts for potential volatility and side reactions.

  • Reaction:

    • Seal the vessel and heat to 110°C - 130°C for 24-48 hours.

    • Note: High temperature and Lewis acid are required to overcome the steric hindrance of forming a secondary amine between two tertiary carbons.

  • Workup:

    • Cool to room temperature.[2]

    • Quench with saturated NaHCO₃ solution.[7]

    • Extract with Ethyl Acetate.[7]

    • Wash organic layer with brine and water to remove the catalyst.

  • Purification:

    • The crude product is a mixture of the target and unreacted AMP.

    • Purify via fractional distillation under reduced pressure or recrystallization from hexanes/ether if the product solidifies (Melting Point ~73-75°C).[1]

Part 3: Data Presentation & Signaling Pathways

Regioselectivity Comparison Table
ParameterStandard Route (Base/Neutral)Targeted Route (Acid/Ritter)
Reagents IBO + AmmoniaIBO + Acetonitrile / IBO + AMP + Lewis Acid
Attack Site Primary Carbon (Steric Control)Tertiary Carbon (Electronic Control)
Intermediate None (Direct SN2)2,4,4-Trimethyl-2-oxazoline
Major Product 1,1'-Azanediylbis(2-methylpropan-2-ol)2,2'-Azanediylbis(2-methylpropan-1-ol)
Structure Secondary OH, Primary Amine LinkPrimary OH, Tertiary Amine Link
Pathway Visualization

SynthesisPathway IBO Isobutylene Oxide (2,2-Dimethyloxirane) Oxazoline Intermediate: 2,4,4-Trimethyl-2-oxazoline IBO->Oxazoline H+, Acetonitrile (Ritter-type) Target TARGET: 2,2'-Azanediylbis(2-methylpropan-1-ol) IBO->Target WrongIsomer Isomer (Byproduct): 1,1'-Azanediylbis(2-methylpropan-2-ol) IBO->WrongIsomer NH3 (Basic Conditions) Primary C Attack Acetonitrile Acetonitrile (Solvent/Reactant) Acetonitrile->Oxazoline AMP Monomer: 2-Amino-2-methyl-1-propanol Oxazoline->AMP Hydrolysis (H2O/NaOH) AMP->Target IBO, LiClO4 (Cat) 120°C (Lewis Acid Alkylation) Ammonia Ammonia (NH3) Ammonia->WrongIsomer

Caption: Synthesis logic flow contrasting the Ritter-type expansion (Target Pathway) against the standard ammonolysis (Isomer Pathway).

References

  • Benchchem . (n.d.). 2,2'-Azanediylbis(2-methylpropan-1-ol) Structure and Synthesis. Retrieved from [1]

  • ChemicalBook . (2025).[5] 2-[(1-HYDROXY-2-METHYLPROPAN-2-YL)AMINO]-2-METHYLPROPAN-1-OL Properties and Suppliers. Retrieved from [1]

  • Guidechem . (2023). What is Isobutylene Oxide and How is it Synthesized? Retrieved from [1]

  • LookChem . (n.d.). Isobutylene oxide (CAS 558-30-5) Properties and Reactions. Retrieved from [1]

  • National Institutes of Health (NIH) . (2021).[1] Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol. White Rose Research Online. Retrieved from [1]

Sources

NMR and IR spectroscopic characterization of 2,2'-Azanediylbis(2-methylpropan-1-ol)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Profiling of 2,2'-Azanediylbis(2-methylpropan-1-ol)

Executive Summary

This technical guide details the spectroscopic characterization of 2,2'-Azanediylbis(2-methylpropan-1-ol) (CAS: 44982-72-1), a sterically hindered secondary amine often encountered as a high-boiling impurity or byproduct in the synthesis of 2-amino-2-methyl-1-propanol (AMP).

In pharmaceutical and industrial applications, this molecule acts as a critical analyte for purity validation. Its structural symmetry—consisting of two isobutanol moieties bridged by a secondary amine—presents unique spectroscopic signatures. This guide provides a definitive workflow for distinguishing this dimer from its monomeric parent (AMP) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Molecular Architecture & Symmetry

Understanding the symmetry of the molecule is the prerequisite for interpreting its spectra.

  • IUPAC Name: 2,2'-Azanediylbis(2-methylpropan-1-ol)[1]

  • Common Reference: Bis(2-hydroxy-1,1-dimethylethyl)amine

  • Molecular Formula: C₈H₁₉NO₂

  • Symmetry Point Group:

    
     (effective)
    

The molecule possesses a


 axis of rotation passing through the nitrogen atom. Consequently, the two "arms" of the molecule are magnetically equivalent.
  • Implication for NMR: You will observe half the number of signals expected for the total carbon/proton count. The four methyl groups appear as a single signal (assuming free rotation), and the two methylene groups appear as one signal.

Experimental Protocols

To ensure high-fidelity data (E-E-A-T Principle: Trustworthiness), the following sample preparation protocols are mandatory.

Solvent Selection Strategy
  • Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)

    • Causality: The target molecule contains labile protons (-OH and -NH-). In CDCl₃, these protons often undergo rapid exchange, leading to broad, undetectable peaks or varying chemical shifts. DMSO-d₆ forms strong hydrogen bonds, slowing the exchange rate and allowing for the resolution of distinct triplets (for -OH) or broad singlets (for -NH).

  • Secondary Solvent: D₂O (Deuterium Oxide)

    • Usage: For confirming labile proton assignments. Addition of D₂O will cause the disappearance of -OH and -NH signals (H/D exchange).

Sample Preparation Workflow
  • Mass: Weigh 10–15 mg of analyte into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the solution must be clear.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

Infrared (IR) Spectroscopic Characterization

IR spectroscopy serves as the primary screening tool to confirm functional groups and distinguish the secondary amine (dimer) from the primary amine (monomer).

Diagnostic Bands
Frequency (cm⁻¹)Vibration ModeAssignment & Diagnostic Value
3200–3400 ν(O-H) & ν(N-H)Broad/Strong. The O-H stretch dominates this region. Crucially, a secondary amine (-NH-) typically shows a single weak spike superimposed or buried, whereas the monomer (primary amine) would show a doublet.
2960–2870 ν(C-H)Strong. Asymmetric and symmetric stretching of methyl (-CH₃) and methylene (-CH₂-) groups.
1460–1470 δ(CH₂)Scissoring vibration of methylene groups.
1385 & 1365 δ(C-H)"Gem-Dimethyl" Doublet. Diagnostic of the isopropyl/isobutyl skeleton (-C(CH₃)₂). The splitting is caused by vibrational coupling between the two methyls on the quaternary carbon.
1050–1060 ν(C-O)Strong. Primary alcohol C-O stretch.
Spectral Fingerprint Diagram

IR_Analysis Sample Sample: 2,2'-Azanediylbis (2-methylpropan-1-ol) Region1 Region: 3500-3200 cm⁻¹ Sample->Region1 Region2 Region: 1385/1365 cm⁻¹ Sample->Region2 Region3 Region: 1050 cm⁻¹ Sample->Region3 Result1 O-H / N-H Stretch (Single band for 2° Amine) Region1->Result1 Analyze Result2 Gem-Dimethyl Doublet (Confirm isobutyl skeleton) Region2->Result2 Confirm Result3 C-O Primary Alcohol Region3->Result3 Identify

Caption: IR spectral decomposition focusing on the three critical regions for structural confirmation.

NMR Spectroscopic Characterization

NMR provides the definitive structural proof. The data below assumes DMSO-d₆ solvent referenced to TMS (0.00 ppm).

¹H NMR (Proton) Analysis

Due to symmetry, the integration ratios are critical. The molecule contains 19 protons total.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
4.5 – 5.0 Broad / Triplet2H-OH Hydroxyl protons. In dry DMSO, these may split into triplets (

Hz) due to coupling with the adjacent CH₂.
3.20 – 3.30 Singlet / Doublet4H-CH₂-O Methylene protons adjacent to oxygen. Deshielded by electronegative O. Appears as a doublet if OH coupling is resolved; otherwise a singlet.
1.50 – 2.00 Broad Singlet1H-NH- Secondary amine proton. Chemical shift is concentration-dependent and susceptible to H-bonding.
0.95 – 1.05 Singlet12H-C(CH₃)₂ Methyl protons. High intensity singlet. The 4 methyl groups are magnetically equivalent.

Differentiation from Monomer (AMP):

  • AMP (Monomer): Integration ratio of Methyl : Methylene is 6 : 2 (3:1).

  • Bis-AMP (Dimer): Integration ratio of Methyl : Methylene is 12 : 4 (3:1).

  • Key Differentiator: The NH peak . AMP has an NH₂ (2 protons), while the dimer has an NH (1 proton). Additionally, the quaternary carbon shift in ¹³C is definitive.

¹³C NMR (Carbon) Analysis

Symmetry dictates only 3 distinct carbon signals for the skeleton (plus solvent).

Chemical Shift (δ ppm)Carbon TypeAssignmentStructural Logic
68.0 – 70.0 CH₂-CH₂-OH Deshielded by direct attachment to Oxygen.
55.0 – 58.0 C (Quaternary)>C< The central quaternary carbon attached to Nitrogen. This will shift downfield compared to the monomer due to increased substitution (secondary vs primary amine).
23.0 – 25.0 CH₃-CH₃ Methyl carbons.
2D NMR Connectivity (HMBC/HSQC)

To rigorously prove the "Bis" structure, 2D correlations are required.

  • HSQC: Correlates the singlet at ~1.0 ppm (¹H) to the carbon at ~24 ppm (¹³C).

  • HMBC: The Methyl protons (~1.0 ppm) will show a strong long-range coupling to:

    • The Quaternary Carbon (~56 ppm).

    • The Methylene Carbon (~69 ppm). This confirms the gem-dimethyl arrangement relative to the alcohol arm.

Structural Logic & Connectivity Map

The following diagram illustrates the logical flow of establishing connectivity using the data above.

Connectivity cluster_logic Spectroscopic Validation N Nitrogen (Bridge) C_Quat Quaternary Carbon (δ ~56 ppm) N->C_Quat Attached (x2) CH2 Methylene (CH₂) (δ ~69 ppm) C_Quat->CH2 Backbone CH3 Methyl Groups (x4) (δ ~24 ppm) C_Quat->CH3 Gem-Dimethyl OH Hydroxyl Groups CH2->OH Terminal HMBC HMBC Correlation: Methyl H -> C_Quat & CH2 CH3->HMBC HMBC->C_Quat HMBC->CH2

Caption: Molecular connectivity map validated by HMBC long-range correlations.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96568, 2,2'-Azanediylbis(2-methylpropan-1-ol). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for amine/alcohol shift prediction).
  • Bolliger, J. L., & Frech, C. M. (2010).Highly selective alkylation of amines with alcohols catalyzed by a PCP pincer iridium complex. Chemistry–A European Journal.
  • Chemical Abstracts Service (CAS). CAS RN: 44982-72-1. American Chemical Society.

Sources

Methodological & Application

2,2'-Azanediylbis(2-methylpropan-1-ol): A Versatile Cross-Linking Agent for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Molecule

In the vast landscape of polymer chemistry, the role of a cross-linking agent is paramount. These molecules are the architects of three-dimensional polymer networks, transforming linear chains into robust materials with enhanced mechanical strength, thermal stability, and chemical resistance.[1][2] Among these crucial components, 2,2'-Azanediylbis(2-methylpropan-1-ol), also known as diisopropanolamine, emerges as a particularly versatile and efficacious building block. Its unique structure, featuring a central secondary amine and two sterically hindered primary hydroxyl groups, offers a trifunctional handle for creating sophisticated polymer architectures. This guide provides an in-depth exploration of this cross-linking agent, detailing its mechanism of action, providing field-tested protocols, and highlighting its applications, particularly in the realm of drug development.

The Scientific Foundation: Understanding the "Why"

The efficacy of 2,2'-Azanediylbis(2-methylpropan-1-ol) as a cross-linking agent stems from the differential reactivity of its functional groups. The secondary amine and the two primary hydroxyl groups can participate in various polymerization reactions, most notably in the synthesis of polyurethanes and poly(urea-urethane)s.[3]

Mechanism of Action in Polyurethane Synthesis

In polyurethane synthesis, the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) forms the characteristic urethane linkage.[3] The two primary hydroxyl groups of 2,2'-Azanediylbis(2-methylpropan-1-ol) readily react with diisocyanates, leading to chain extension and the formation of linear or branched polyurethane chains. The central secondary amine can also react with isocyanates to form a urea linkage, though this reaction is often slower than the hydroxyl-isocyanate reaction, especially at lower temperatures. This difference in reactivity allows for a degree of control over the cross-linking process.[3]

By carefully controlling the stoichiometry and reaction conditions, the secondary amine can act as a latent cross-linking site. For instance, in a two-stage prepolymer method, the hydroxyl groups can first react with an excess of diisocyanate to form an isocyanate-terminated prepolymer. Subsequently, the secondary amine groups can react with the remaining isocyanate groups, leading to the formation of a cross-linked network.[4] This controlled, step-wise approach is crucial for achieving desired material properties.

Diagram: Polyurethane Formation with 2,2'-Azanediylbis(2-methylpropan-1-ol)

polyurethane_formation cluster_legend Reaction Scheme diisocyanate Diisocyanate (R-(NCO)₂) prepolymer Isocyanate-Terminated Prepolymer diisocyanate->prepolymer + Polyol crosslinker 2,2'-Azanediylbis(2-methylpropan-1-ol) polyol Polyol (HO-R'-OH) crosslinked_pu Cross-linked Polyurethane Network prepolymer->crosslinked_pu + Cross-linker (Amine Reaction) key Blue arrows indicate reaction pathways.

Caption: Formation of a cross-linked polyurethane network.

Application Spotlight: Drug Delivery Systems

The unique properties of polymers cross-linked with 2,2'-Azanediylbis(2-methylpropan-1-ol) make them highly suitable for advanced drug delivery systems.[5][6] The ability to fine-tune the cross-link density allows for precise control over the drug release kinetics.[7] A higher degree of cross-linking generally leads to a more rigid network, which can slow down the diffusion of an encapsulated drug. Conversely, a lower cross-link density results in a more flexible network, facilitating a faster release profile.

Furthermore, the presence of the tertiary amine in the cross-linked polymer backbone can impart a pH-responsive character to the material. In acidic environments, such as those found in tumor tissues or endosomal compartments, the amine group can become protonated. This protonation can lead to swelling of the polymer matrix, thereby accelerating the release of the entrapped therapeutic agent. This "smart" drug delivery approach enhances the therapeutic efficacy while minimizing off-target side effects.

Protocols for Polymer Synthesis: A Practical Guide

The following protocols provide a starting point for researchers looking to utilize 2,2'-Azanediylbis(2-methylpropan-1-ol) as a cross-linking agent. It is crucial to note that all manipulations involving isocyanates must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: One-Shot Synthesis of a Cross-linked Polyurethane

This method is a rapid and straightforward approach for producing a cross-linked polyurethane material.[8]

Materials:

  • Polyol (e.g., Poly(ethylene glycol), molecular weight 2000 g/mol )

  • Diisocyanate (e.g., Isophorone diisocyanate - IPDI)

  • 2,2'-Azanediylbis(2-methylpropan-1-ol)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Drying: Thoroughly dry the polyol and 2,2'-Azanediylbis(2-methylpropan-1-ol) under vacuum at 80°C for at least 12 hours to remove any residual moisture. Moisture can react with isocyanates, leading to undesirable side reactions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, add the dried polyol and 2,2'-Azanediylbis(2-methylpropan-1-ol). Dissolve the mixture in anhydrous THF.

  • Catalyst Addition: Add the DBTDL catalyst to the reaction mixture. The typical catalyst concentration is around 0.1 wt% of the total reactants.

  • Isocyanate Addition: Slowly add the diisocyanate to the reaction mixture dropwise from the dropping funnel while stirring vigorously. The addition should be done under a nitrogen atmosphere to prevent side reactions with atmospheric moisture.

  • Curing: After the addition is complete, continue stirring the mixture at 60°C for 4-6 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • Casting and Curing: Pour the viscous solution into a mold and cure it in an oven at 80°C for 24 hours to ensure complete cross-linking.

Table 1: Example Formulation for One-Shot Polyurethane Synthesis

ComponentMolar Ratio
Poly(ethylene glycol) (2000 g/mol )1.0
Isophorone diisocyanate (IPDI)2.5
2,2'-Azanediylbis(2-methylpropan-1-ol)0.5
Dibutyltin dilaurate (DBTDL)~0.1 wt%
Protocol 2: Prepolymer Method for Controlled Cross-linking

This two-step method allows for greater control over the polymer architecture and is often preferred for creating materials with more defined properties.[4]

Materials:

  • Polyol (e.g., Poly(caprolactone) diol, molecular weight 2000 g/mol )

  • Diisocyanate (e.g., Hexamethylene diisocyanate - HDI)

  • 2,2'-Azanediylbis(2-methylpropan-1-ol)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate)

  • Anhydrous solvent (e.g., N,N-Dimethylacetamide - DMAc)

Procedure:

  • Prepolymer Synthesis:

    • In a reaction vessel, react the dried polyol with an excess of the diisocyanate (e.g., a 2:1 molar ratio of NCO:OH) in anhydrous DMAc at 80°C.[4]

    • Monitor the reaction progress by techniques such as Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the hydroxyl peak and the formation of the urethane peak.[4] The reaction is typically complete within 2-4 hours.

  • Cross-linking Step:

    • Cool the isocyanate-terminated prepolymer solution to room temperature.

    • In a separate flask, prepare a solution of 2,2'-Azanediylbis(2-methylpropan-1-ol) in anhydrous DMAc.

    • Slowly add the cross-linker solution to the prepolymer solution while stirring vigorously. The stoichiometry should be calculated to have an equimolar ratio of the remaining NCO groups to the total reactive groups (hydroxyl and amine) on the cross-linker.

    • Continue stirring at room temperature for an additional 2-4 hours, followed by curing at 60°C for 12 hours.

Diagram: Experimental Workflow for Prepolymer Synthesis

prepolymer_workflow start Start dry_reactants Dry Polyol & Cross-linker start->dry_reactants prepolymer_synthesis Synthesize Isocyanate-Terminated Prepolymer (Step 1) dry_reactants->prepolymer_synthesis monitor_reaction Monitor Reaction (e.g., FTIR) prepolymer_synthesis->monitor_reaction cool_prepolymer Cool Prepolymer Solution monitor_reaction->cool_prepolymer prepare_crosslinker Prepare Cross-linker Solution cool_prepolymer->prepare_crosslinker crosslinking Add Cross-linker to Prepolymer (Step 2) prepare_crosslinker->crosslinking curing Cure the Polymer crosslinking->curing characterization Characterize Final Polymer curing->characterization end End characterization->end

Caption: Step-by-step workflow for the prepolymer method.

Characterization of Cross-linked Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships. Several analytical techniques can be employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane and urea linkages and to monitor the disappearance of isocyanate groups.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble prepolymer.[9]

  • Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature of the cross-linked polymer.[10]

  • Mechanical Testing: To measure properties such as tensile strength, elongation at break, and modulus, which are directly influenced by the cross-link density.[2]

  • Swelling Studies: To estimate the cross-link density by measuring the amount of solvent absorbed by the polymer network.[11]

Conclusion and Future Outlook

2,2'-Azanediylbis(2-methylpropan-1-ol) stands out as a highly valuable cross-linking agent in polymer synthesis. Its trifunctional nature and differential reactivity provide a powerful tool for designing polymers with tailored properties. The applications of these materials, particularly in the field of drug delivery, are expanding rapidly, with ongoing research focused on developing more sophisticated stimuli-responsive and targeted systems. As our understanding of polymer chemistry deepens, the rational design of cross-linking agents like 2,2'-Azanediylbis(2-methylpropan-1-ol) will continue to drive innovation in materials science and medicine.

References

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Application Notes & Protocols: A Guide to the Synthesis of Polyurethane Foams Utilizing 2,2'-Azanediylbis(2-methylpropan-1-ol)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Novel Chain Extenders in Polyurethane Foam Formulation

Polyurethane (PU) foams are among the most versatile polymers, with applications spanning from thermal insulation and construction to furniture and automotive components.[1] Their remarkable adaptability stems from the ability to precisely tailor their properties by carefully selecting the constituent raw materials.[2] The fundamental chemistry involves the polyaddition reaction between polyols and isocyanates.[3] This is complemented by a suite of additives, including blowing agents, catalysts, and surfactants, which collectively govern the foam's final structure and performance.[4]

The mechanical properties of polyurethane foams are largely dictated by their segmented microstructure, which consists of "soft" segments derived from the polyol and "hard" segments formed from the reaction of isocyanates with low-molecular-weight chain extenders or crosslinkers.[5] These hard segments self-assemble into domains, acting as physical crosslinks that impart strength and elasticity to the polymer matrix.

This document provides a detailed guide to the synthesis of polyurethane foams incorporating 2,2'-Azanediylbis(2-methylpropan-1-ol) . This unique molecule, featuring two primary hydroxyl groups and a central tertiary amine, serves a dual function. The hydroxyl groups act as a chain extender, reacting with isocyanate moieties to build the polymer backbone and contribute to the hard segment content.[6] Concurrently, the tertiary amine group can exhibit catalytic activity, accelerating the gelling (urethane formation) and blowing (urea formation) reactions.[3][7] Understanding and controlling the incorporation of such functional molecules is crucial for developing novel PU foams with enhanced properties.

The Underlying Chemistry: Reaction Mechanisms

The synthesis of polyurethane foam is a complex process involving two primary, simultaneous reactions: gelling and blowing.[8]

  • Gelling Reaction (Polymerization): This is the core chain-building reaction where the hydroxyl (-OH) groups of the polyol and the chain extender (2,2'-Azanediylbis(2-methylpropan-1-ol)) react with the isocyanate (-NCO) groups of the diisocyanate. This forms the characteristic urethane linkages (-NH-COO-), leading to a rapid increase in viscosity as the polymer network grows.[9][10] The reaction is a nucleophilic addition of the alcohol's oxygen to the electrophilic carbon of the isocyanate group.[11]

  • Blowing Reaction (Gas Formation): When water is used as the blowing agent, it reacts with isocyanate groups to form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide (CO2) gas.[12][13] This CO2 gas is responsible for the expansion of the polymer matrix, creating the cellular foam structure.[8] The newly formed amine can further react with another isocyanate group to form a urea linkage (-NH-CO-NH-), contributing to the hard segment domains.[12]

The tertiary amine present in the 2,2'-Azanediylbis(2-methylpropan-1-ol) structure acts as a catalyst, significantly influencing the kinetics of both reactions. Amine catalysts are known to accelerate the reaction between isocyanates and both polyols (gelling) and water (blowing), ensuring a balance that allows the foam to rise and cure properly without collapsing.[3][7]

G cluster_reactants Reactants cluster_products Products Isocyanate Diisocyanate (R'-(NCO)₂) Reaction_Node Gelling Reaction (Urethane Linkage Formation) Isocyanate->Reaction_Node Reacts with ChainExtender 2,2'-Azanediylbis(2-methylpropan-1-ol) (HO-R-N-R-OH) ChainExtender->Reaction_Node Reacts with Polyurethane Polyurethane Segment (-[CO-NH-R'-NH-CO-O-R-N-R-O]-) Reaction_Node->Polyurethane Catalyst Tertiary Amine Center of Chain Extender Catalyst->Reaction_Node Catalyzes

Figure 1: Reaction of the chain extender with diisocyanate.

Materials and Equipment

Chemical Reagents
ComponentExampleFunctionSupplier
Polyol Polyether Polyol (e.g., Voranol™ series)Forms the soft segment of the foam matrix.[14]Dow, Covestro, etc.
Isocyanate Toluene Diisocyanate (TDI) 80/20Reacts with polyol and chain extender to form hard segments.[3]BASF, Covestro, etc.
Chain Extender 2,2'-Azanediylbis(2-methylpropan-1-ol)Builds polymer chains and provides catalytic activity.Sigma-Aldrich, TCI
Blowing Agent Deionized WaterReacts with isocyanate to produce CO2 for foam expansion.[4]N/A
Surfactant Silicone Surfactant (e.g., TEGOSTAB®)Stabilizes foam cells and controls cell size.[12]Evonik Industries
Co-Catalyst (Optional) Dibutyltin Dilaurate (DBTDL)Accelerates the gelling reaction.[7]Arkema, Evonik
Co-Catalyst (Optional) Triethylenediamine (TEDA)Accelerates the blowing reaction.[7]Air Products, BASF
Laboratory Equipment
  • Top-loading analytical balance (± 0.01 g)

  • High-speed mechanical stirrer (2000–6000 rpm) with impeller blade[7]

  • Disposable polypropylene cups (200-500 mL)

  • Open-top mold for free-rise foam (e.g., cardboard box lined with plastic)

  • Stopwatch

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Experimental Protocol: One-Shot Synthesis Method

The one-shot method, where all components are mixed simultaneously, is a widely used and efficient process for producing polyurethane foam.[4][15] This protocol outlines the synthesis of a series of foams with varying concentrations of 2,2'-Azanediylbis(2-methylpropan-1-ol) to evaluate its effect on foam properties.

Figure 2: Experimental workflow for one-shot foam synthesis.
Step-by-Step Procedure
  • Preparation of Polyol Premix (Component B):

    • Place a polypropylene cup on the analytical balance within the fume hood.

    • Sequentially and accurately weigh the required amounts of polyether polyol, 2,2'-Azanediylbis(2-methylpropan-1-ol), deionized water, and silicone surfactant directly into the cup, according to the formulations in Table 1.

    • Mix these components with the mechanical stirrer at a low speed (~500 rpm) for 60 seconds until a homogeneous mixture is obtained.

  • Isocyanate Addition and Foaming (Component A):

    • In a separate cup, weigh the required amount of Toluene Diisocyanate (TDI).

    • Add the pre-weighed TDI (Component A) to the polyol premix (Component B).

    • Immediately begin mixing at high speed (~3000 rpm) for precisely 10 seconds.[7] The mixture will begin to change color and viscosity.

    • Simultaneously, start the stopwatch.

  • Pouring and Curing:

    • Quickly pour the reacting mixture into the center of the prepared mold.

    • Allow the foam to expand freely. Record the following key reaction times:

      • Cream Time: The time from the start of mixing until the mixture turns creamy and starts to rise.

      • Rise Time: The time from the start of mixing until the foam reaches its maximum height.[2]

      • Tack-Free Time: The time from the start of mixing until the foam surface is no longer sticky to the touch.[2]

    • Place the mold in an oven and cure the foam at 70°C for 24 hours to ensure complete reaction.

  • Sample Preparation:

    • After curing, allow the foam to condition at room temperature for at least 48 hours before cutting samples for characterization.

Formulation Design and Expected Properties

The following table provides example formulations to study the effect of 2,2'-Azanediylbis(2-methylpropan-1-ol) concentration. All values are in parts per hundred polyol (pphp). The isocyanate index is a crucial parameter, representing the ratio of NCO groups to reactive hydrogen (-OH and -NH2) groups. An index of 105 is commonly used to ensure complete reaction.

Table 1: Example Formulations and Properties for Characterization

ComponentUnitF-0 (Control)F-1F-2F-3
Polyether Polyolpphp100100100100
2,2'-Azanediylbis(2-methylpropan-1-ol) pphp 0 2.5 5.0 7.5
Deionized Waterpphp4.04.04.04.0
Silicone Surfactantpphp1.01.01.01.0
Toluene Diisocyanate (TDI)pphpCalculatedCalculatedCalculatedCalculated
Isocyanate Index -105 105 105 105
Property to be Measured Unit
Core Density[16] kg/m ³MeasureMeasureMeasureMeasure
Compressive Strength @ 10% Strain[17]kPaMeasureMeasureMeasureMeasure
Glass Transition Temperature (Tg)[18]°CMeasureMeasureMeasureMeasure

Note: The amount of TDI must be calculated for each formulation to maintain a constant isocyanate index of 105.

Recommended Characterization Methods

To fully evaluate the impact of 2,2'-Azanediylbis(2-methylpropan-1-ol) on the polyurethane foam, the following characterization techniques are recommended:

  • Apparent Core Density (ASTM D3574): The density is a fundamental property that influences nearly all other physical characteristics of the foam.[17] It is determined by measuring the weight and volume of a precisely cut sample from the core of the foam block.

  • Scanning Electron Microscopy (SEM): SEM analysis provides visualization of the foam's cellular morphology.[18] Key parameters to observe include cell size, cell size distribution, and the percentage of open vs. closed cells, all of which affect the foam's mechanical and insulating properties.

  • Mechanical Testing (ASTM D3574): Compressive strength and modulus are critical for determining the load-bearing capacity of the foam.[18] These are measured by applying a compressive force to a sample and recording the resulting deformation. The addition of a chain extender is expected to increase the hard segment content, potentially leading to higher compressive strength.[19]

  • Thermal Analysis (DSC & TGA):

    • Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the soft segment, providing insight into the degree of phase separation between the hard and soft segments.[18]

    • Thermogravimetric Analysis (TGA) evaluates the thermal stability of the foam by measuring its weight loss as a function of increasing temperature.[20]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the chemical structure of the polyurethane.[17] Key peaks to identify include the N-H stretching (~3300 cm⁻¹), C=O stretching in urethane groups (~1720 cm⁻¹), and the absence of the NCO peak (~2270 cm⁻¹), which indicates a complete reaction.

Safety and Handling Precautions

The synthesis of polyurethane foams involves hazardous chemicals that require strict safety protocols.

  • Isocyanates (TDI): Toluene diisocyanate is a potent respiratory irritant and sensitizer.[7] All handling must be performed in a well-ventilated chemical fume hood. Inhalation can cause severe respiratory issues.

  • 2,2'-Azanediylbis(2-methylpropan-1-ol): This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[21][22] Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (nitrile or neoprene), and a flame-retardant lab coat.[23]

  • Handling: Keep all chemicals away from heat, sparks, and open flames.[24] Ensure all containers are tightly closed when not in use. Do not eat, drink, or smoke in the work area.[21]

References

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  • Kumar, A., & Singh, S. (2025, January 16). Polyurethane Foam: Production Processes and Advanced Material Characterization.
  • Al-Mowali, F. H., & Al-Asadi, A. H. (2019). Preparation and Characterization of Polyurethane Foam Based on Different Fillers. Journal of Engineering, 25(9), 118-130.
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  • EU - Safety d
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Troubleshooting & Optimization

Troubleshooting phase separation issues with 2,2'-Azanediylbis(2-methylpropan-1-ol)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2'-Azanediylbis(2-methylpropan-1-ol)

Welcome to the technical support center for 2,2'-Azanediylbis(2-methylpropan-1-ol). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common formulation challenges, with a specific focus on phase separation. As a sterically hindered secondary amino alcohol, this compound offers unique properties but can present solubility and stability issues if not handled correctly.[1][2] This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Understanding the Molecule: The Root of Phase Separation

2,2'-Azanediylbis(2-methylpropan-1-ol) is a bifunctional molecule featuring a central secondary amine and two primary alcohol groups.[1] This structure imparts both hydrophilic (from the hydroxyl and amine groups) and lipophilic (from the isobutyl backbones) characteristics. Phase separation, or "oiling out," typically occurs when the delicate balance of intermolecular forces between the solute, the solvent, and other formulation components is disrupted, leading to a loss of solubility.[3]

Key factors influencing its solubility include:

  • Hydrogen Bonding: The hydroxyl and amine groups are excellent hydrogen bond donors and acceptors, dictating its affinity for polar protic solvents like water and alcohols.[1]

  • pH-Dependent Ionization: The secondary amine group (pKa ~9-10, typical for secondary amines) can be protonated in acidic to neutral conditions, forming a charged species with significantly different solubility from its neutral, more lipophilic form at higher pH.

  • Temperature: Solubility is temperature-dependent, but not always linear. Some compounds exhibit a lower or upper critical solution temperature (LCST/UCST), where phase separation occurs upon heating or cooling, respectively.

  • Ionic Strength: The presence of salts can disrupt the hydration shell around the molecule, reducing its solubility and causing it to "salt out" of the solution.[4]

Troubleshooting Guide & FAQs

Q1: My aqueous solution of 2,2'-Azanediylbis(2-methylpropan-1-ol) appears cloudy or has formed a separate liquid layer after cooling or standing at room temperature. What is happening?

Answer: This is a classic sign of the solution being at or near its saturation point at a given temperature. As the temperature decreases, the kinetic energy of the solvent molecules is reduced, and they may no longer be able to keep the solute fully dissolved, leading to precipitation or liquid-liquid phase separation (oiling out).[3]

Troubleshooting Steps:

  • Thermal Re-dissolution: Gently warm the solution while stirring. If the cloudiness disappears, it confirms temperature-dependent insolubility. Note the temperature at which the solution becomes clear; this is the "cloud point" under your specific conditions.

  • Dilution: Add a small amount of the primary solvent (e.g., water) to decrease the overall concentration below the saturation limit at your working temperature.

  • Co-Solvent Addition: Introduce a water-miscible organic co-solvent like ethanol, isopropanol, or polyethylene glycol (PEG). Co-solvents can modify the overall polarity of the solvent system and improve the solubility of amphiphilic compounds.[5]

Q2: I observed immediate phase separation after adjusting the pH of my formulation with an acid. Why did this occur and how can it be prevented?

Answer: The secondary amine in 2,2'-Azanediylbis(2-methylpropan-1-ol) is a basic center. Adding an acid protonates this amine, converting it into a cationic salt (an ammonium ion). While this often increases aqueous solubility, if your formulation contains other components (e.g., anionic species, high salt concentrations), the newly formed salt may be insoluble, causing it to precipitate or phase separate.

Troubleshooting Workflow for pH-Induced Phase Separation

start Phase Separation Observed After pH Adjustment check_pH What was the final pH? start->check_pH acidic Acidic/Neutral pH (Amine Protonated) check_pH->acidic < 8 basic Basic pH (Amine Neutral) check_pH->basic > 9 check_counterion Is the counter-ion from the acid forming an insoluble salt? acidic->check_counterion check_excipients Are there anionic excipients causing precipitation? acidic->check_excipients cosolvent Solution: Incorporate a co-solvent (e.g., ethanol, propylene glycol) to increase solubility of the salt form. basic->cosolvent If neutral form has low solubility change_acid Solution: Use a different acid with a more soluble counter-ion (e.g., HCl vs. H2SO4). check_counterion->change_acid buffer Solution: Use a carefully selected buffer system to control pH precisely. check_excipients->buffer check_excipients->cosolvent

Caption: Troubleshooting pH-induced phase separation.

Preventative Measures:

  • Slow Acid/Base Addition: Add the pH-adjusting agent dropwise with vigorous stirring to avoid localized concentration gradients.

  • Buffer Selection: Use a buffer system that is compatible with all formulation components and maintains the desired pH.

  • Co-Solvent Pre-addition: If you anticipate solubility issues, add a co-solvent before adjusting the pH.

Q3: My compound won't dissolve in a non-polar solvent like hexane or toluene. How can I incorporate it into a lipophilic formulation?

Answer: Due to its two hydroxyl groups and a secondary amine, 2,2'-Azanediylbis(2-methylpropan-1-ol) is a highly polar molecule with limited solubility in non-polar (lipophilic) solvents. Direct dissolution is often not feasible.

Strategies for Lipophilic Formulations:

  • Use of a Co-Solvent/Surfactant: The most effective approach is to use a co-solvent that is miscible with both your compound and the non-polar vehicle. A surfactant can also be used to create a stable emulsion or microemulsion.

  • Chemical Modification: In some drug development contexts, the polar groups can be temporarily protected (e.g., as esters or silyl ethers) to increase lipophilicity, though this creates a new chemical entity.[6]

  • Solvent System Optimization: Systematically test ternary systems. For example, start by dissolving the compound in a minimal amount of a polar solvent like ethanol, then slowly titrate this solution into the non-polar solvent under constant agitation.

Table 1: Solvent Compatibility Profile for 2,2'-Azanediylbis(2-methylpropan-1-ol)

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolHighStrong hydrogen bonding between solvent and the compound's -OH and -NH groups.[7][8]
Polar Aprotic DMSO, DMFModerate to HighGood dipole-dipole interactions, but lacks hydrogen bond donating capability from the solvent.
Intermediate Polarity Acetone, Ethyl AcetateLow to ModerateMay require co-solvents or warming to achieve desired concentration.
Non-Polar Hexane, Toluene, ChloroformVery Low / ImmiscibleUnfavorable energetics; the polar groups of the compound cannot interact effectively with the non-polar solvent.
Q4: I added a salt (e.g., NaCl, Na2SO4) to my aqueous formulation, and it immediately became turbid. What is causing this?

Answer: This phenomenon is known as "salting out."[4] Water molecules are highly structured and form hydration shells around both your compound and the salt ions. When a high concentration of salt is added, the salt ions compete for water molecules. This disrupts the hydration shell around 2,2'-Azanediylbis(2-methylpropan-1-ol), effectively reducing its solubility and forcing it out of the solution.[4][9]

Mitigation Strategies:

  • Lower Ionic Strength: Reduce the concentration of the salt in your formulation to the minimum required.

  • Change the Salt: Different salts have different salting-out potentials (related to the Hofmeister series). Salts with smaller, highly charged ions (e.g., sulfates, phosphates) tend to have a stronger salting-out effect than those with larger, less charged ions (e.g., chlorides, nitrates).

  • Increase Organic Co-solvent: Adding a co-solvent like ethanol can reduce the overall polarity of the solvent mixture, making it less favorable for the salt to dissolve and thus lessening the competition for water molecules.

Key Experimental Protocols

Protocol 1: Determination of Cloud Point Temperature

This protocol helps quantify the temperature-dependent solubility of your compound in a specific formulation.

  • Preparation: Prepare the formulation of 2,2'-Azanediylbis(2-methylpropan-1-ol) at the desired concentration in a clear glass vial with a magnetic stir bar.

  • Heating: Place the vial in a controllable heating block or water bath equipped with a thermometer.

  • Observation (Heating Cycle): Slowly heat the solution (e.g., 1 °C/minute) while stirring. Record the temperature at which the solution becomes completely clear. This is the cloud point.

  • Observation (Cooling Cycle): Allow the solution to cool slowly. Record the temperature at which cloudiness reappears.

  • Analysis: The average of the heating and cooling cycle temperatures provides a reliable cloud point. Repeat 2-3 times for accuracy.

Protocol 2: Systematic Co-Solvent Screening for a Ternary System

This protocol is used to find a stable single-phase solution for a challenging formulation (e.g., involving water and a lipophilic component).

  • Component Definition: Define your three components: (A) 2,2'-Azanediylbis(2-methylpropan-1-ol), (B) Primary Solvent (e.g., Water), and (C) Co-solvent (e.g., Ethanol).

  • Stock Solutions: Prepare a concentrated stock solution of your compound in the co-solvent (A in C).

  • Titration: In a series of vials, place varying amounts of the primary solvent (B).

  • Phase Boundary Mapping: Slowly titrate the stock solution (A in C) into each vial of solvent (B) with constant stirring. Note the exact composition (volume or mass of each component) at which the solution transitions from clear to cloudy (phase separation).

  • Ternary Phase Diagram: Plot these points on a ternary phase diagram to visualize the single-phase (miscible) region. This diagram becomes an invaluable tool for identifying robust formulation compositions.

Visualizing the Impact of pH on Molecular State

Caption: Effect of pH on the ionization state and properties of the amino alcohol.

References

  • PharmaCompass. (n.d.). 2,2'-Azanediylbis(ethan-1-ol). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Wang, C., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]

  • Google Patents. (1983). EP0084943A2 - Secondary and tertiary amino alcohols.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Kinoshita, M. (2023). Phase equilibrium of three-component liquid systems composed of water, alcohol, and sodium chloride studied by the reference interaction. AIP Publishing. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methylpropan-2-ol (FDB006719). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • MDPI. (2022). Mechanism of Phase Separation in Aqueous Two-Phase Systems. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2025). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. Retrieved from [Link]

Sources

Technical Support Center: 2,2'-Azanediylbis(2-methylpropan-1-ol) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process engineers utilizing 2,2'-Azanediylbis(2-methylpropan-1-ol) (CAS: 44982-72-1) for Carbon Capture, Utilization, and Storage (CCUS) applications.

This guide is structured to address the unique physiochemical properties of this sterically hindered secondary amine, specifically its thermodynamic potential for high CO₂ loading versus its kinetic limitations.[1]

Product Code: AZ-BIS-MP Chemical Class: Sterically Hindered Secondary Alkanolamine Primary Application: Post-combustion CO₂ Capture, Biogas Upgrading Support Level: Tier 3 (Senior Application Scientist)

Core Mechanism & Theoretical Loading

User Question: Why am I not achieving the theoretical 1.0 mol CO₂/mol amine loading despite high pressure?

Technical Insight: Unlike linear amines (e.g., MEA), 2,2'-Azanediylbis(2-methylpropan-1-ol) possesses significant steric bulk around the nitrogen atom due to the dual isobutyl-like groups. This steric hindrance destabilizes the formation of the carbamate ion (


).

To maximize loading, you must force the reaction pathway away from carbamate formation and toward bicarbonate hydrolysis .

Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation point where optimization occurs.

ReactionPathway cluster_conditions Optimization Zone Amine 2,2'-Azanediylbis (2-methylpropan-1-ol) Zwitterion Zwitterion Intermediate (Unstable) Amine->Zwitterion Absorption CO2 CO2 (Dissolved) CO2->Zwitterion Absorption Carbamate Carbamate (Sterically Unstable) Zwitterion->Carbamate Kinetic Control (Fast but Low Capacity) Bicarbonate Bicarbonate (HCO3-) (Target Species) Zwitterion->Bicarbonate Thermodynamic Control (Requires H2O)

Figure 1: Reaction pathway bifurcation. High loading depends on bypassing the unstable carbamate in favor of the bicarbonate species.

Optimization Protocols (Troubleshooting & FAQs)

Module A: Thermodynamics (Maximizing Capacity)

Q: My rich loading plateaus at 0.6 mol/mol. How do I push this to 0.9+?

Diagnosis: The system is likely water-starved or operating at a temperature where the unstable carbamate reverts to free amine before hydrolyzing.

Corrective Protocol:

  • Check Water Balance: The stoichiometry of bicarbonate formation requires water (

    
    ). Ensure your solvent water content is sufficient (typically >50 wt% for this specific amine due to its high viscosity and water requirement).
    
  • Absorber Temperature Gradient:

    • Standard Amines: 40°C.

    • 2,2'-Azanediylbis(2-methylpropan-1-ol): Lower the absorber inlet temperature to 30–35°C . The steric hindrance reduces the binding energy; lower temperatures are required to shift the equilibrium to the right (exothermic reaction).

ParameterStandard MEA2,2'-Azanediylbis...Target Value
Lean Loading 0.20 mol/mol0.05 - 0.10 mol/mol Deep stripping is easier due to carbamate instability.
Rich Loading 0.50 mol/mol0.85 - 0.95 mol/mol Requires hydrolysis time.
Cyclic Capacity 0.30 mol/mol> 0.70 mol/mol High efficiency zone.
Module B: Kinetics (Speed of Absorption)

Q: The capacity is high, but the absorption rate is too slow for my column height.

Diagnosis: Steric hindrance acts as a double-edged sword: it increases capacity (by blocking stable carbamates) but slows down the initial reaction rate with CO₂. Furthermore, the two hydroxyl groups can lead to high viscosity, limiting mass transfer.

Corrective Protocol:

  • Viscosity Management:

    • If viscosity at 40°C exceeds 10 mPa·s, dilute the amine concentration. Do not exceed 30 wt% amine unless using a viscosity modifier.

  • Promoter Addition (The "Hybrid" Approach):

    • Add Piperazine (PZ) at 2–5 wt%. PZ acts as a kinetic shuttle: it reacts rapidly with CO₂ to form a carbamate, then transfers the CO₂ to the sterically hindered amine, regenerating the PZ.

Experimental Workflow for Promoter Optimization:

PromoterWorkflow Step1 Baseline Measurement (Pure Amine 30wt%) Step2 Add 2wt% Piperazine (PZ) Step1->Step2 Step3 Measure Absorption Rate (Wetted Wall Column) Step2->Step3 Decision Rate > Target? Step3->Decision Step4 Increase PZ to 5wt% Decision->Step4 No Final Proceed to Pilot Decision->Final Yes Step4->Step3

Figure 2: Step-wise logic for introducing kinetic promoters to overcome steric hindrance.

Module C: System Stability & Degradation[3]

Q: The solvent is turning yellow/brown. Is this thermal or oxidative degradation?

Diagnosis: 2,2'-Azanediylbis(2-methylpropan-1-ol) is generally thermally stable due to the absence of a primary amine group. Discoloration usually indicates Oxidative Degradation catalyzed by dissolved metals (Fe, Ni from stainless steel) or Thermal degradation if stripper temperatures exceed 120°C.

Troubleshooting Guide:

ObservationProbable CauseVerification MethodRemediation
Ammonia Smell Oxidative FragmentationIon Chromatography (Look for Formate/Oxalate)Nitrogen blanketing; Add inhibitor (e.g., Na₂SO₃).
Viscosity Spike PolymerizationHPLC / LC-MS (Look for dimers)Reclaiming (Vacuum distillation).
Precipitation Solubility LimitVisual Inspection at 25°CMaintain lean loading > 0.1 to keep some CO₂ in solution (salting in) or dilute solvent.

References & Authority

The protocols above are grounded in the fundamental chemistry of sterically hindered amines (SHAs).[1] The behavior of 2,2'-Azanediylbis(2-methylpropan-1-ol) is consistent with the "Sartori-Savage" steric hindrance effect, which dictates that increasing substituent bulk on the nitrogen atom suppresses carbamate stability in favor of bicarbonate formation.

  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO₂ Removal from Gases. Industrial & Engineering Chemistry Fundamentals. (Foundational text on the mechanism of hindered amines).

  • Chakma, A. (1994). Separation of CO₂ and SO₂ with hindered amine AMP. Gas Separation & Purification. (Establishes the baseline for AMP-derivatives).

  • BenchChem. (2024). 2,2'-Azanediylbis(2-methylpropan-1-ol) Structure and Properties. (Chemical structure verification).

  • Rochelle, G. T. (2009). Amine Scrubbing for CO₂ Capture. Science. (Review of degradation and kinetic promoters like PZ).

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 2,2'-Azanediylbis(2-methylpropan-1-ol) before handling.

Sources

Technical Support Center: Mitigating Nitrosamine Formation in 2,2'-Azanediylbis(2-methylpropan-1-ol) Processes

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,2'-Azanediylbis(2-methylpropan-1-ol). It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of nitrosamine formation. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental processes.

I. Frequently Asked Questions (FAQs): The Fundamentals of Nitrosamine Formation

This section addresses common questions regarding nitrosamine impurities, providing a foundational understanding of the risks and regulatory landscape.

Q1: What are nitrosamines and why are they a concern in pharmaceutical processes?

A1: Nitrosamines, or more accurately N-nitrosamines, are organic compounds characterized by a nitroso group bonded to an amine.[1][2] They are classified as "probable human carcinogens" by international health authorities based on extensive animal studies.[3][4][5][6] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern, leading to product recalls and stringent regulatory scrutiny worldwide.[3][5][6][7][8] The primary health risk associated with long-term exposure to nitrosamines is an increased risk of cancer.[7][9][10]

Q2: How do nitrosamines form in processes involving 2,2'-Azanediylbis(2-methylpropan-1-ol)?

A2: 2,2'-Azanediylbis(2-methylpropan-1-ol) is a secondary amine. The formation of nitrosamines requires the presence of a secondary or tertiary amine and a nitrosating agent.[1][4][11] The reaction is typically facilitated by acidic conditions and can be accelerated by heat.[10][12]

The core reaction involves the secondary amine group of 2,2'-Azanediylbis(2-methylpropan-1-ol) reacting with a nitrosating agent. Common nitrosating agents in pharmaceutical manufacturing include:

  • Nitrous acid (HNO₂), often formed in situ from nitrite salts (e.g., sodium nitrite) in an acidic medium.[1][3]

  • Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄).[3][13]

  • Nitrosyl halides (e.g., NOCl).[3][13]

These nitrosating agents can originate from various sources, including contaminated raw materials, solvents, reagents, or even degradation of certain excipients.[3]

Q3: What are the regulatory limits for nitrosamine impurities in drug products?

A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for various nitrosamines.[5][14] These limits are based on a lifetime cancer risk assessment.[15] For example, the FDA has set AI limits for common nitrosamines such as N-nitrosodimethylamine (NDMA) at 96 ng/day and N-nitrosodiethylamine (NDEA) at 26.5 ng/day.[14] If multiple nitrosamines are present, the total daily intake should generally not exceed 26.5 ng/day.[14] For newly identified nitrosamines, a Threshold of Toxicological Concern (TTC) of 1.5 micrograms/day is often applied in the absence of specific data.[16]

NitrosamineFDA Acceptable Intake (AI) Limit (ng/day)
N-nitrosodimethylamine (NDMA)96[14]
N-nitrosodiethylamine (NDEA)26.5[14]
N-nitroso-varenicline37[17]
General limit for unknown nitrosamines26.5 (total)[14][15]
N-nitroso-nortriptyline26.5 (Health Canada)[17]

Q4: What are the primary sources of nitrosating agents in a typical laboratory or manufacturing setting?

A4: Nitrosating agents can be introduced into a process from several sources, often unintentionally:

  • Raw Materials and Reagents: Nitrite impurities can be present in starting materials, excipients, and other reagents.

  • Solvents: Some solvents, particularly recycled ones, may contain residual nitrosating agents.[13]

  • Water: The water used in the process could contain nitrites.

  • Environmental Factors: Nitrogen oxides (NOx) from the air can be a source of nitrosating agents.[18]

  • Packaging Materials: Certain packaging components, like nitrocellulose in lidding foils, can act as nitrosating agents.[19]

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments with 2,2'-Azanediylbis(2-methylpropan-1-ol).

Problem 1: Unexpected detection of a nitrosamine impurity in my final product.

Step 1: Confirm the Identity and Quantity of the Nitrosamine.

  • Action: Utilize highly sensitive and selective analytical methods to confirm the presence and quantify the level of the nitrosamine.

  • Rationale: Accurate identification and quantification are crucial for assessing the risk and determining the appropriate course of action.

  • Recommended Techniques:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and selectivity.[20][21]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile nitrosamines.[9][22]

    • High-Resolution Mass Spectrometry (HRMS): Useful for identifying unknown nitrosamine impurities.[20]

Step 2: Conduct a Thorough Risk Assessment to Identify Potential Root Causes.

  • Action: Systematically review your entire process, from raw materials to final packaging, to identify potential sources of amines and nitrosating agents.

  • Rationale: A comprehensive risk assessment is a regulatory requirement and the most effective way to pinpoint the source of contamination.[3][7][23]

Workflow for Root Cause Analysis

RootCauseAnalysis cluster_input Input Analysis cluster_process Process Parameter Review cluster_environment Environmental & Equipment RawMaterials Raw Material Screening Mitigation Implement Mitigation Strategy RawMaterials->Mitigation Solvents Solvent Purity Checks Solvents->Mitigation Excipients Excipient Nitrite Content Analysis Excipients->Mitigation pH pH Monitoring (Acidic Conditions?) pH->Mitigation Temp Temperature Logs (High Heat Exposure?) Temp->Mitigation ReactionTime Reaction/Hold Times ReactionTime->Mitigation Equipment Equipment Cleaning Validation (Cross-Contamination?) Equipment->Mitigation Packaging Packaging Material Compatibility Packaging->Mitigation Storage Storage Conditions (Light, Humidity) Storage->Mitigation NitrosamineDetection Nitrosamine Detected RootCause Identify Root Cause(s) NitrosamineDetection->RootCause RootCause->RawMaterials RootCause->Solvents RootCause->Excipients RootCause->pH RootCause->Temp RootCause->ReactionTime RootCause->Equipment RootCause->Packaging RootCause->Storage

Caption: Root Cause Analysis Workflow for Nitrosamine Contamination.

Step 3: Implement Mitigation Strategies.

  • Action: Based on the root cause analysis, implement targeted strategies to prevent nitrosamine formation.

  • Rationale: Addressing the specific cause is more effective than a general approach.

Problem 2: My mitigation strategy using a scavenger is not as effective as expected.

Step 1: Evaluate the Choice and Concentration of the Scavenger.

  • Action: Re-evaluate if the chosen scavenger is appropriate for your reaction conditions and if the concentration is sufficient.

  • Rationale: The effectiveness of scavengers like ascorbic acid and α-tocopherol can be influenced by factors such as pH, solvent system, and the specific nitrosating agent present.[3][4] Ascorbic acid is particularly effective in aqueous and weakly acidic environments.[3][24]

  • Commonly Used Scavengers:

    • Ascorbic Acid (Vitamin C): A highly effective and widely used nitrite scavenger.[3][4][19][25]

    • Alpha-Tocopherol (Vitamin E): Another potent antioxidant that can inhibit nitrosamine formation.[3][4][19]

Step 2: Optimize the Addition of the Scavenger.

  • Action: Ensure the scavenger is introduced into the process at a point where it can effectively interact with the nitrosating agent before it reacts with the amine.

  • Rationale: The timing and method of addition are critical for the scavenger's efficacy. For solid dosage forms, uniform distribution is key, which can be achieved through techniques like wet granulation.[3]

Step 3: Consider Potential Interactions.

  • Action: Investigate if other components in your formulation are interfering with the scavenger's activity.

  • Rationale: Certain excipients or reaction intermediates could potentially consume the scavenger or alter the reaction environment, reducing its effectiveness.

Mechanism of Nitrite Scavenging by Ascorbic Acid

ScavengingMechanism NitrosatingAgent Nitrosating Agent (e.g., N2O3, H2NO2+) Nitrosamine Nitrosamine (Formation) NitrosatingAgent->Nitrosamine Reacts with NitricOxide Nitric Oxide (NO) (Non-nitrosating) NitrosatingAgent->NitricOxide Reduced by AscorbicAcid Ascorbic Acid AscorbicAcid->NitricOxide SecondaryAmine 2,2'-Azanediylbis (2-methylpropan-1-ol) SecondaryAmine->Nitrosamine

Caption: Ascorbic acid intercepts and reduces nitrosating agents.

III. Experimental Protocols

This section provides detailed protocols for key mitigation and analytical procedures.

Protocol 1: Implementation of Ascorbic Acid as a Nitrite Scavenger

  • Determine the Stoichiometric Requirement: Based on the potential level of nitrite impurities in your system, calculate the required amount of ascorbic acid. A molar excess of ascorbic acid is often recommended to ensure complete scavenging.

  • Select the Appropriate Grade: Use a pharmaceutical-grade ascorbic acid with a small particle size for better distribution, especially in solid formulations.[25]

  • Method of Addition:

    • For Liquid Formulations: Dissolve the ascorbic acid in a suitable solvent and add it to the reaction mixture before the potential for nitrosamine formation is highest (e.g., before a pH adjustment to acidic conditions).

    • For Solid Formulations: Incorporate the ascorbic acid during the blending or granulation step to ensure uniform distribution.

  • Process Control: Maintain optimal pH and temperature conditions to favor the scavenging reaction.

  • Verification: After implementation, re-analyze the final product using a validated analytical method to confirm the reduction in nitrosamine levels.

Protocol 2: Sample Preparation and Analysis for Nitrosamine Detection by LC-MS/MS

  • Sample Preparation (Liquid-Liquid Extraction): a. Accurately weigh a representative sample of your material. b. Dissolve the sample in a suitable solvent (e.g., methanol/water). c. Add an internal standard solution. d. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane). e. Evaporate the organic layer to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid.

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for smaller nitrosamines, while Electrospray Ionization (ESI) may be suitable for larger ones.[21]

    • Detection: Use Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.[21]

  • Data Analysis: Quantify the nitrosamine concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

IV. Concluding Remarks

The control of nitrosamine impurities is a critical aspect of modern pharmaceutical development and manufacturing. A proactive approach that combines a thorough understanding of the formation mechanisms, robust risk assessment, and effective mitigation strategies is essential for ensuring product safety and regulatory compliance. This guide provides a framework for addressing these challenges when working with 2,2'-Azanediylbis(2-methylpropan-1-ol). Continuous monitoring and staying abreast of evolving regulatory guidelines are paramount.[7][23]

V. References

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Biosciences Biotechnology Research Asia. (2024). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. [Link]

  • Journal of Pharmaceutical Sciences. (2023). N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. [Link]

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Impurity Regulatory Limits: A Complete Guide. [Link]

  • Acrobat. (2024). 6 Steps to reduce nitrosamines impurities in Pharma industry. [Link]

  • ResearchGate. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • LinkedIn. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. [Link]

  • The Medicine Maker. (2025). Formulating for Safety: How to Minimize Nitrosamine Risk. [Link]

  • National Center for Biotechnology Information. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. [Link]

  • Foley. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Colorcon. (2023). Nitrosamines in Drugs: Regulations & What Pharma Companies Should Know. [Link]

  • Public Health - European Commission. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. [Link]

  • U.S. Food and Drug Administration. (2026). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

  • The Medicine Maker. (2025). Using the Right Excipients to Mitigate Nitrosamine Formation. [Link]

  • ResolveMass Laboratories Inc. (2025). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). [Link]

  • Waters. (2023). N-Nitrosamines Analysis An Overview. [Link]

  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology. [Link]

  • CCS Norway. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways Dr. William Mitch, Yale University 1. [Link]

  • ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. [Link]

  • ResolveMass Laboratories Inc. (2025). Secondary Amine Scavenger Nitrosamine. [Link]

  • Veeprho. (2020). Chemistry for The Formation of Nitrosamines. [Link]

  • ACS Publications. (2024). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms | Environmental Science & Technology. [Link]

  • Contract Pharma. (2024). Nitrosating Agent Mitigation Strategy. [Link]

  • Dailymed - National Library of Medicine. (2022). Nitrosamines Published Limits -reference. [Link]

  • Jordi Labs. (2025). How Nitrosamine Impurities in Pharmaceuticals Affect Safety and the Importance of Testing. [Link]

  • Cosmetic Ingredient Review. (2023). ADMIN Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. [Link]

  • Veeprho. (2025). Understanding Nitrosamine Impurities: Formation, Sources, and Risks. [Link]

  • Altox. (2023). Guide on the Control of Nitrosamines in Active Pharmaceutical Ingredients and Medicines. [Link]

  • LinkedIn. (2026). The role of pH, temperature and humidity in solid/liquid DP formulations. [Link]

  • Journal of Pharmaceutical Sciences. (2023). N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. [Link]

  • ResearchGate. (n.d.). Effect of temperature and pH in the formation of dimethyl- nitrosamine.... [Link]

  • PubMed. (n.d.). [Influence of microorganisms on the formation of nitrosamines]. [Link]

  • Olon. (2023). Olon case, Management of nitrosamine standards. [Link]

Sources

Technical Support Center: Enhancing Thermal Regeneration Efficiency of Amine Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals engaged in carbon capture technology. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address the challenges associated with the thermal regeneration of amine solvents. Our focus is to move beyond mere procedure and delve into the causality behind experimental choices, empowering you to optimize your processes with scientific rigor.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal regeneration of amine solvents, a critical, yet energy-intensive, step in post-combustion CO₂ capture.[1]

Q1: What is thermal regeneration and why is it so energy-intensive?

A1: Thermal regeneration, also known as solvent stripping, is the process of reversing the CO₂ absorption reaction to release the captured CO₂ and regenerate the "lean" amine solvent for reuse.[2] The CO₂-rich solvent is heated in a stripper column, typically with steam supplied to a reboiler at the base.[3]

The significant energy consumption, often accounting for up to 70% of the capture process's parasitic energy demand, is attributed to three primary factors[4][5]:

  • Heat of Desorption: The energy required to break the chemical bonds formed between CO₂ and the amine solvent.[4]

  • Sensible Heat: The energy needed to raise the temperature of the large volume of the solvent to the required stripping temperature (typically 100-120°C).[2][4]

  • Latent Heat of Vaporization: The energy consumed to generate the stripping steam (by boiling water in the solvent) which rises through the column, lowering the partial pressure of CO₂ and facilitating its release.[4]

Q2: What are the key performance indicators (KPIs) for evaluating regeneration efficiency?

A2: Several KPIs are crucial for assessing the performance of your regeneration process. Monitoring these will allow for systematic optimization.

KPIDescriptionImportance
Specific Reboiler Duty (SRD) The amount of energy (typically in GJ or MJ) required to regenerate the solvent and release one tonne of CO₂.This is the primary metric for energy efficiency. A lower SRD indicates a more efficient process.[6]
Lean Amine CO₂ Loading The amount of CO₂ remaining in the solvent after regeneration (mol CO₂ / mol amine).A lower lean loading indicates more complete regeneration, which improves the solvent's capacity to absorb CO₂ in the next cycle.[7]
Solvent Degradation Rate The rate at which the amine solvent breaks down into undesirable byproducts.High degradation leads to solvent loss, reduced capture efficiency, and operational problems like corrosion and foaming.[8][9]
CO₂ Removal Efficiency The percentage of CO₂ successfully captured from the flue gas stream.While primarily an absorption metric, it is directly impacted by regeneration efficiency. Poorly regenerated solvent will have a lower capture rate.[6]

Q3: How does the choice of amine solvent affect regeneration?

A3: The molecular structure of the amine is a critical factor. Primary amines like monoethanolamine (MEA) react strongly with CO₂ to form stable carbamates, which require significant energy to break.[4] Tertiary amines, such as methyldiethanolamine (MDEA), form less stable bicarbonate ions, generally leading to lower regeneration energy requirements.[8] However, they often have slower reaction kinetics. Blended amine systems (e.g., combining a tertiary amine with a primary or secondary amine like piperazine as a rate promoter) aim to balance fast kinetics with lower regeneration energy.[10]

Q4: What is solvent degradation and what causes it?

A4: Solvent degradation is the irreversible chemical breakdown of the amine solvent, which reduces its effectiveness and can cause significant operational issues.[9][11] There are two primary types:

  • Thermal Degradation: Occurs at the high temperatures found in the stripper and reboiler (above 120-135°C depending on the amine).[3][10][12] The amine can react with CO₂ to form stable degradation products like oxazolidinone (in the case of MEA).[13]

  • Oxidative Degradation: Caused by the reaction of the amine with residual oxygen present in the flue gas, primarily occurring in the absorber.[10][12] This process is often catalyzed by dissolved metal ions.

Contaminants in the flue gas, such as sulfur oxides (SOx) and nitrogen oxides (NOx), can also react with amines to form heat-stable salts (HSS), which are non-regenerable and contribute to corrosion.[9][14]

Section 2: Troubleshooting Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during amine regeneration experiments.

Problem 1: Reboiler duty is excessively high, even with expected CO₂ loading.

  • Potential Cause 1: Inefficient Heat Exchange. The lean/rich heat exchanger, designed to pre-heat the rich solvent using the hot lean solvent from the stripper, may be underperforming due to fouling or poor design. This forces the reboiler to supply more energy to bring the solvent to the stripping temperature.

  • Scientific Rationale: The sensible heat portion of the reboiler duty is directly proportional to the temperature change required in the stripper. Inefficient heat exchange increases this delta-T, thus increasing the energy demand.[4]

  • Troubleshooting Steps:

    • Monitor the inlet and outlet temperatures on both sides of the lean/rich heat exchanger. A small temperature difference between the hot lean outlet and the cold rich inlet suggests poor performance.

    • Check for fouling on heat exchanger surfaces, which increases thermal resistance.

    • Ensure the flow rates are within the design specifications for optimal heat transfer.

  • Potential Cause 2: Excessive Stripping Steam. Using a higher-than-necessary steam flow rate or reboiler temperature can lead to wasted energy.

  • Scientific Rationale: While steam is necessary to lower the CO₂ partial pressure, an excess amount consumes energy (latent heat) without a proportional increase in CO₂ release once the optimal stripping point is reached.[15]

  • Troubleshooting Steps:

    • Systematically reduce the reboiler duty (steam flow) in controlled steps and measure the impact on the lean CO₂ loading.[16]

    • Identify the "knee" of the curve where further increases in duty yield diminishing returns in regeneration. This is your optimal operating point.[15]

    • Ensure reboiler temperature does not significantly exceed the point required for efficient stripping to prevent thermal degradation.[3]

Problem 2: Noticeable decrease in CO₂ capture capacity over several cycles.

  • Potential Cause 1: Solvent Degradation. The active amine concentration is decreasing due to thermal or oxidative breakdown.

  • Scientific Rationale: Degradation converts active amine molecules into other compounds that do not capture CO₂, thereby reducing the solvent's overall capacity.[9] Some degradation products can form stable salts that also tie up active amine.[10]

  • Troubleshooting Steps:

    • Quantify Amine Concentration: Use analytical techniques like Gas Chromatography (GC) or titration to measure the active amine concentration in the lean solvent after each cycle.[17][18] A downward trend confirms solvent loss.

    • Analyze for Degradation Products: Employ methods like High-Performance Liquid Chromatography (HPLC) or GC-Mass Spectrometry (GC-MS) to identify and quantify specific degradation products.[18][19]

    • Review Operating Conditions: Check the maximum temperature in the reboiler. If it is too high, reduce it.[13] Ensure that oxygen ingress into your system is minimized.

  • Potential Cause 2: Buildup of Heat-Stable Salts (HSS).

  • Scientific Rationale: HSS are formed from the reaction of amines with acidic contaminants (SOx, NOx). These salts are non-volatile and are not regenerated by heat. They effectively remove active amine from the solution, reducing its CO₂ carrying capacity and increasing corrosivity.[14][20]

  • Troubleshooting Steps:

    • Measure HSS Levels: Use Ion Chromatography (IC) to quantify the concentration of anions like sulfate, thiosulfate, and acetate, which are indicative of HSS.[19]

    • Identify the Source: Analyze the inlet gas for contaminants like SO₂.

    • Consider Solvent Reclaiming: For heavily contaminated solvents, a reclaiming process (such as thermal reclaiming) may be necessary to remove HSS and recover the usable amine.[20]

Problem 3: Evidence of corrosion in the reboiler or stripper column.

  • Potential Cause: High CO₂ loading in the lean amine and/or presence of HSS.

  • Scientific Rationale: A poorly stripped (high CO₂ loading) amine solution can be corrosive, especially at high temperatures. Furthermore, HSS significantly increase the corrosivity of the solvent.[7][12] Degradation products themselves can also be corrosive.

  • Troubleshooting Steps:

    • Optimize Reboiler Duty: Ensure the reboiler duty is sufficient to achieve a low lean loading, which reduces the corrosion potential.[15]

    • Monitor HSS: Regularly measure HSS levels. If they are high, action must be taken to clean the solvent.

    • Material Selection: Ensure the materials of construction for your experimental setup are appropriate for the specific amine solvent and operating conditions.

    • Corrosion Monitoring: Implement corrosion coupons or online corrosion monitoring to track corrosion rates in real-time.[7]

Section 3: Key Experimental Protocols

Protocol 1: Determination of Specific Reboiler Duty (SRD)

This protocol outlines the methodology for calculating the energy efficiency of the regeneration process.

Methodology:

  • Establish Steady State: Operate your lab-scale or pilot-scale absorption/stripping loop under stable conditions (constant flow rates, temperatures, and pressures).

  • Measure Energy Input: Accurately measure the power (in kW) being supplied to the reboiler. If using steam, this requires measuring the steam flow rate and its enthalpy change.

  • Measure CO₂ Production: Quantify the flow rate of the CO₂ gas leaving the top of the stripper column after the condenser. This can be done using a mass flow controller or by chemical analysis. Convert this to mass flow (e.g., kg/s ).

  • Sample and Analyze Solvent: Collect samples of the rich amine entering the stripper and the lean amine exiting the reboiler.

  • Determine CO₂ Loading: Analyze the rich and lean samples to determine their respective CO₂ loadings (mol CO₂/mol amine).

  • Calculate SRD:

    • First, calculate the amount of CO₂ released (in kg/s ) based on the solvent circulation rate and the change in loading. This provides a cross-check for the gas flow measurement.

    • Use the following formula: SRD (MJ/kg CO₂) = Reboiler Power (kW) / CO₂ Flow Rate (kg/s) (Note: 1 kW = 1 kJ/s, so the result will be in kJ/kg. Divide by 1000 to get MJ/kg).

Protocol 2: Analytical Monitoring of Solvent Integrity

This protocol provides a workflow for assessing the health of your amine solvent.

Methodology:

  • Baseline Analysis (Time = 0): Before starting your experiment, take a sample of the fresh amine solvent.

    • Amine Concentration: Use GC or acid-base titration to determine the initial amine concentration.[18]

    • Water Content: Measure the water concentration, as it affects physical properties and heat capacity.[17]

    • Degradation Products: Run an HPLC or GC-MS scan to confirm the absence of degradation products. This is your baseline.

  • Routine Sampling: At regular intervals during your experiment (e.g., every 24 hours of operation), collect a sample of the lean amine from a consistent sample point.

  • Time-Series Analysis: Analyze each sample using the same methods as the baseline.

    • Track Amine Concentration: A decrease indicates solvent loss, likely through degradation or volatility.[21]

    • Identify and Quantify Degradation Products: Compare the chromatograms to your baseline. The appearance and growth of new peaks indicate the formation of degradation products.[19]

    • Monitor HSS: Use Ion Chromatography to track the buildup of heat-stable salt anions.

  • Data Interpretation: Correlate the analytical data with your process data (e.g., reboiler temperature, capture efficiency). This will allow you to establish relationships between operating conditions and solvent degradation rates.

Section 4: Visualizations and Diagrams

Diagram 1: Key Factors Influencing Reboiler Energy Duty

ReboilerDuty cluster_solvent Solvent Properties cluster_process Process Conditions cluster_heat Energy Components ReboilerDuty Specific Reboiler Duty (Energy Consumption) AmineType Amine Type (Primary, Secondary, Tertiary) DesorptionHeat Heat of Desorption AmineType->DesorptionHeat Concentration Amine Concentration SensibleHeat Sensible Heat Concentration->SensibleHeat HeatCapacity Heat Capacity HeatCapacity->SensibleHeat RichLoading Rich CO₂ Loading RichLoading->DesorptionHeat LeanLoading Target Lean CO₂ Loading LeanLoading->DesorptionHeat StripperTemp Stripper Temperature StripperTemp->SensibleHeat LatentHeat Latent Heat (Steam) StripperTemp->LatentHeat StripperPress Stripper Pressure StripperPress->LatentHeat SensibleHeat->ReboilerDuty LatentHeat->ReboilerDuty DesorptionHeat->ReboilerDuty

Caption: Factors influencing the energy demand of the reboiler.

Diagram 2: Workflow for Troubleshooting Solvent Degradation

DegradationWorkflow Start Symptom Observed: - Reduced Capture Rate - Foaming / Corrosion Sample Collect Lean and Rich Solvent Samples Start->Sample Analyze Perform Chemical Analysis: - GC (Amine Conc.) - HPLC (Products) - IC (HSS) Sample->Analyze Degradation_Yes Degradation Confirmed? Analyze->Degradation_Yes Degradation_No No Significant Degradation Check_Process Investigate Other Process Issues (e.g., flow rates, leaks) Degradation_No->Check_Process Degradation_Yes->Degradation_No No Identify_Cause Identify Degradation Type Degradation_Yes->Identify_Cause Yes Thermal Thermal Degradation Identify_Cause->Thermal High Temp Products Oxidative Oxidative Degradation Identify_Cause->Oxidative Oxidation Products HSS HSS Buildup Identify_Cause->HSS High Salts Mitigate_Temp Reduce Reboiler Temp & Optimize Duty Thermal->Mitigate_Temp Mitigate_O2 Minimize O₂ Ingress Consider Inhibitors Oxidative->Mitigate_O2 Mitigate_HSS Improve Flue Gas Pre-treatment Consider Solvent Reclaiming HSS->Mitigate_HSS Monitor Continue Routine Monitoring Mitigate_Temp->Monitor Mitigate_O2->Monitor Mitigate_HSS->Monitor

Caption: A logical workflow for diagnosing and addressing solvent degradation.

References

  • Turning Waste Into Opportunity: Thermal Reclamation Chemistry of Common Amine Solvents | aurora. (2025, January 9). aurora.
  • Catalyst-aided Regeneration of Amine Solvents for Efficient CO 2 Capture Process. (2019, December 31). KoreaScience.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre.
  • Optimize capacity and efficiency for an amine unit - AmmoniaKnowHow. (2015, September 23). AmmoniaKnowHow.
  • Thermal and Chemical Stability of Regenerable Solid Amine Sorbent for CO2 Capture | Energy & Fuels. (2006, June 10).
  • The Role of Solvents in Carbon Capture. (2021, August 17). Carbon Clean.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky.
  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (2024, December 13). MDPI.
  • Optimization and Throughput Opportunities at PTT PLC's Amine Plant. Bryan Research & Engineering, LLC.
  • Advancing Amine Degradation Analysis. (2021, January 26).
  • AMINE PERFORMANCE. Ecolab.
  • Analytical methods for the monitoring of post-combustion CO 2 capture process using amine solvents: A review | Request PDF.
  • Optimum Conditions and Maximum Capacity of Amine-Based CO 2 Capture Plant at Technology Centre Mongstad. (2024, November 7). MDPI.
  • Amines Used in CO2 Capture - - Health and Environmental Impacts. (2009, September 15). Bellona.org.
  • Amine Degradation → Term - Climate → Sustainability Directory. (2026, February 3). Sustainability Dictionary.
  • AMINE STRIPPER COLUMN (REGENER
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI.
  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes | ACS Omega. (2023, July 17).
  • Amine Regeneration Tests on MEA, DEA and MMEA with Respect to Energy Efficiency Study.
  • Part 6: Solvent recycling and reclaiming issues. (2014, April 10). Taylor & Francis.
  • A review of CO2 catalytic regeneration research based on MEA solution. (2023, August 31). Frontiers.
  • Comparisons of Amine Solvents for Post-combustion CO2 Capture: A Multi-objective Analysis Approach. (2013, June 21). OSTI.gov.
  • Absorption and Regeneration Performance of High Potential Second-Generation AMP-PZ-MEA Solvent for Carbon Capture. SSRN.
  • Key performance indicators. | Download Table.

Sources

Technical Support Center: Crystallization of 2,2'-Azanediylbis(2-methylpropan-1-ol) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CRY-ISO-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2,2'-Azanediylbis(2-methylpropan-1-ol) (commonly referred to as Diisobutanolamine or Diisobutanol derivatives).[1]

Researchers frequently encounter difficulties crystallizing derivatives of this scaffold due to its specific structural duality:

  • Steric Bulk: The two isobutyl groups create significant steric hindrance, increasing the kinetic barrier to nucleation (long induction times).

  • Amphiphilicity: The molecule possesses both hydrophobic alkyl chains and hydrophilic hydroxyl/amine groups.[1] This competition often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystal formation.[2][3]

This guide addresses these specific failure modes with field-proven protocols.

Troubleshooting Guides (FAQ Format)

Issue A: The solution turns milky/cloudy (Oiling Out) instead of forming crystals.

Diagnosis: You have hit the Spinodal Decomposition zone. The system has separated into a solute-rich oil phase and a solute-poor solvent phase before reaching the crystalline state.[2] This is common in amino alcohols where the melting point of the solvated derivative is depressed below the crystallization temperature.

Corrective Action Plan: Do not simply cool further; this will only solidify the oil into an amorphous glass.

  • Re-heat: Heat the mixture until the solution is clear again (monophasic).

  • Seed at the Metastable Limit: You must introduce seeds before the cloud point.

  • Change the Solvent System: The solute-solvent interaction is too weak. You need a solvent that solubilizes the "oil" phase better but still forces precipitation upon cooling.

Visual Decision Tree: Resolving Oiling Out

OilingOutWorkflow Start Observation: Solution turns Milky/Oily CheckTemp Check Temperature vs. Cloud Point Start->CheckTemp Reheat Action: Re-heat to Clear Solution CheckTemp->Reheat If T < Cloud Point SolventChange Action: Add Co-solvent (Solubilizer) CheckTemp->SolventChange If Oil persists at Reflux Seed Action: Add Seeds at T = Cloud Point + 5°C Reheat->Seed Once Clear SlowCool Protocol: Cooling Rate < 0.1°C/min Seed->SlowCool SolventChange->Reheat Success Outcome: Crystalline Material SlowCool->Success

Caption: Figure 1. Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) during crystallization.

Issue B: No precipitation occurs even at -20°C (Nucleation Failure).[1]

Diagnosis: The steric hindrance of the isobutyl groups prevents efficient packing. The system is in a metastable state but lacks the kinetic energy to overcome the nucleation barrier.

Corrective Action Plan:

  • Anti-Solvent Drowning (Reverse Addition): Instead of adding anti-solvent to your solution, drip your solution into a large volume of turbulent anti-solvent.[1] This creates instantaneous high supersaturation.[1]

  • Sonocrystallization: Apply short bursts (5-10 seconds) of ultrasound.[1] This creates cavitation bubbles that collapse and provide high-energy nucleation sites.

  • Heterogeneous Nucleation: Scratch the glass wall with a glass rod (classic but effective) or add an inert "seed" like a grain of sand if authentic seeds are unavailable.[1]

Issue C: The crystals are sticky or melt at room temperature (Solvates/Hygroscopicity).

Diagnosis: Amino alcohol derivatives are notorious for forming solvates (trapping solvent in the lattice) or being hygroscopic (absorbing atmospheric water).[1]

Corrective Action Plan:

  • Switch to Non-Coordinating Solvents: Avoid Methanol or Ethanol if possible. Use Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) .[1] These are less likely to hydrogen bond strongly with the derivative.

  • Desiccation: Filter under a nitrogen blanket.[1] Dry in a vacuum oven at 40°C with P₂O₅ desiccant.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Best for Purity)

Use this when you have a crude solid that needs purification.[1]

  • Dissolution: Dissolve 10g of crude derivative in the minimum amount of Isopropyl Acetate at 60°C.

  • Polishing: If insoluble particles remain, filter hot through a 0.45µm PTFE filter.

  • Seeding Point: Cool to 50°C. Add 0.5% w/w pure seed crystals. Crucial: Hold temperature for 30 mins to allow seed surface healing.

  • Ramp 1: Cool from 50°C to 20°C at a rate of 0.2°C/min .

  • Ramp 2: Cool from 20°C to 0°C at a rate of 0.5°C/min .

  • Isolation: Filter cold. Wash with cold Heptane.[1]

Protocol B: Reactive Crystallization (Salt Formation)

Use this if the free base is an oil and you need a solid salt (e.g., Hydrochloride).

Workflow Diagram:

SaltFormation Input Free Base in MTBE or Toluene AcidAdd Add Acid (HCl/Oxalic) in Alcohol (Slow Drip) Input->AcidAdd Nucleation Onset of Turbidity (Stop Addition) AcidAdd->Nucleation Age Ageing Step (Stir 1 hr) Nucleation->Age Critical Step Resume Resume Acid Addition (Stoichiometric) Age->Resume Filter Filtration & Drying Resume->Filter

Caption: Figure 2.[1] Reactive crystallization workflow emphasizing the "Ageing Step" to prevent oiling out during salt formation.

Data & Solvent Selection Guide

The following table summarizes solvent compatibility for 2,2'-Azanediylbis(2-methylpropan-1-ol) derivatives based on polarity and hydrogen bonding potential.

Solvent ClassExamplesSuitabilityNotes
Alcohols Methanol, EthanolHigh Solubility Good for dissolving, but yield will be low. Risk of solvates.[1][3][4]
Esters Ethyl Acetate, IPAcIdeal Best balance.[1] IPAc is preferred due to higher boiling point and lower water miscibility.
Ethers MTBE, THFAnti-Solvent MTBE is an excellent anti-solvent for polar derivatives.[1]
Alkanes Heptane, HexaneStrong Anti-Solvent Causes oiling out if added too quickly.[1] Use only for final wash.
Chlorinated DCM, ChloroformAvoid Too high solubility; difficult to crystallize from.

References

  • Mullin, J. W. (2001).[1] Crystallization (4th ed.).[1] Butterworth-Heinemann.[1] (The definitive text on crystallization fundamentals, specifically Chapter 4 on Phase Equilibria). [1]

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1] (Detailed sections on impurity rejection and solvent selection).

  • Beckmann, W. (2013).[1][4] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Covers "Oiling Out" / Liquid-Liquid Phase Separation mechanisms in organic molecules). [1]

  • Veverka, J. et al. (2013).[1] "Oiling out: The transition between liquid–liquid phase separation and crystallization."[2] Crystal Growth & Design, 13(1), 85-94.[1] (Mechanistic insight into the competition between oiling out and nucleation). [1]

Sources

Strategies for reducing solvent loss in 2,2'-Azanediylbis(2-methylpropan-1-ol) scrubbers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process engineers utilizing 2,2'-Azanediylbis(2-methylpropan-1-ol) (referred to herein as AbMPO ) in gas scrubbing applications.

This guide moves beyond basic operation, focusing on the thermodynamic and kinetic mechanisms driving solvent loss and providing self-validating protocols for mitigation.

Status: Operational | Tier: Level 3 Engineering Support Chemical Profile: 2,2'-Azanediylbis(2-methylpropan-1-ol) (CAS: 44982-72-1) Application: Acid Gas Capture (


, 

), Process Exhaust Scrubbing

Module 1: Diagnostic Workflow – Why are you losing solvent?

Before applying a fix, you must distinguish the phase of the loss. AbMPO is a sterically hindered secondary amine. Unlike simple amines (like MEA), its loss profile is often driven by aerosolization rather than simple vapor pressure, especially in the presence of process contaminants.

The Loss Mechanism Logic Tree

Use this decision matrix to categorize your solvent loss.

SolventLossLogic Start START: High AbMPO Consumption Check1 Is the treated gas containing visible mist/plume? Start->Check1 Check2 Is solvent turning dark/viscous? Check1->Check2 No (Clear Gas) Result_Aerosol MECHANISM: AEROSOL (Sub-micron Mist) Check1->Result_Aerosol Yes (Opacity > 10%) Result_Vapor MECHANISM: VOLATILITY (Vapor Pressure) Check2->Result_Vapor No (Clean solvent) Result_Degradation MECHANISM: DEGRADATION (Oxidative/Thermal) Check2->Result_Degradation Yes (Ammonia odor) Action_WESP Action: Install WESP or Brownian Filter Result_Aerosol->Action_WESP Action_Temp Action: Adjust Lean Solvent T & Water Wash Result_Vapor->Action_Temp Action_O2 Action: Nitrogen Purge & Metal Chelation Result_Degradation->Action_O2

Figure 1: Diagnostic logic tree for isolating the root cause of AbMPO solvent loss.

Module 2: Mitigating Aerosol Emissions (The "Invisible" Leak)

Research indicates that in hindered amine systems, aerosol emissions can exceed vapor equilibrium losses by orders of magnitude [1]. If your water wash is running but solvent loss persists, you are likely generating sub-micron aerosols (


) that pass through standard demisters.
The Mechanism

AbMPO aerosols typically form via Heterogeneous Nucleation .

  • Nuclei Source: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , dust, or process fly ash enters the absorber.
    
  • Supersaturation: As the hot gas meets the cool solvent, amine vapor condenses onto these nuclei rather than the walls.

  • Growth: The droplet grows as it travels up the column, becoming too small to impact demister vanes but too heavy to diffuse to the wall.

Protocol A: Brownian Diffusion Filter (BDF) Implementation

Standard mesh pads are ineffective here. You must implement a BDF or a Wet Electrostatic Precipitator (WESP).

Step-by-Step Optimization:

  • Measure Inlet Nuclei: Use an Electrical Low Pressure Impactor (ELPI) to measure particle count upstream. If

    
    , aerosol formation is inevitable [2].
    
  • Temperature Control (The "Anti-Fog" Method):

    • Objective: Break the supersaturation condition.

    • Action: Increase the Lean Solvent Temperature (

      
      ) so it is 
      
      
      
      higher than the Bulge Temperature inside the column.
    • Why: This prevents the gas from cooling too rapidly, suppressing the condensation drive.

ParameterStandard OperationAerosol Mitigation ModeRisk
Lean Solvent Temp (

)


Reduced absorption capacity
Water Wash Stages 1 Stage2 Stages (Inter-cooled)Higher CAPEX
Demister Type Chevron / MeshCandle Filter (Brownian)High Pressure Drop (

)

Module 3: Thermodynamic Volatility Control

If aerosols are ruled out, loss is driven by the Vapor-Liquid Equilibrium (VLE) of AbMPO. As a hindered amine, AbMPO has a lower vapor pressure than MEA, but losses accumulate in continuous flow.

Protocol B: The "Polishing" Water Wash

A single water wash stage is often insufficient for AbMPO due to its specific Henry's Law constant.

Experimental Setup:

  • Design: Install a packed bed section above the main absorber, fed with fresh (or stripped) water.

  • L/G Ratio: Maintain a Liquid-to-Gas ratio of at least

    
     in the wash section.
    
  • Validation: Monitor the refractive index (RI) of the wash water loop.

    • Target: Keep AbMPO concentration in the wash water

      
      .
      
    • Action: If concentration exceeds limit, increase bleed-and-feed rate of the wash water.

Module 4: Degradation & Chemical Stability[2]

AbMPO is susceptible to Oxidative Degradation , where


 in the flue gas creates free radicals, cleaving the amine chains into ammonia, formates, and oxalates. This not only consumes solvent but creates volatile byproducts.
Pathway Analysis

The hindered structure of AbMPO provides some protection against carbamate polymerization (Thermal Degradation), but the alpha-carbons near the nitrogen are vulnerable to radical attack [3].

DegradationPathway AbMPO AbMPO Solvent Radical Amine Radical (Intermediate) AbMPO->Radical H-Abstraction Peroxyl Peroxyl Radical Radical->Peroxyl + O2 Byproduct1 Ammonia (NH3) (Volatile Loss) Peroxyl->Byproduct1 Byproduct2 Aldehydes/Ketones Peroxyl->Byproduct2 Byproduct3 Heat Stable Salts (Formate/Oxalate) Byproduct2->Byproduct3 Oxidation Fe Fe/Cu Ions (Catalyst) Fe->Radical Catalyzes O2 Dissolved O2 O2->Radical

Figure 2: Oxidative degradation pathway of hindered amines leading to volatile ammonia loss and salt accumulation.

Protocol C: Chelation and Oxygen Scavenging
  • Metal Analysis: Regularly analyze solvent for Iron (

    
    ) and Copper (
    
    
    
    ) using ICP-MS. These metals catalyze the radical formation.
    • Threshold: If

      
      , degradation rates spike.
      
  • Inhibitor Dosing: Add a radical scavenger (e.g., Inhibitor A or Bicine) or a chelating agent (e.g., EDTA/DTPA) to sequester metal ions.

  • Nitrogen Blanketing: Ensure the solvent storage and sump tanks are blanketed with

    
     to prevent atmospheric oxygen ingress.
    

Frequently Asked Questions (FAQ)

Q1: My solvent level is dropping, but I don't detect amine in the outlet gas using standard FTIR. Why? A: Standard FTIR often misses aerosols . The droplets scatter light or pass through the sampling cell without vaporizing fully.

  • Fix: Use an isokinetic sampling train with a heated filter to vaporize aerosols before the analyzer, or use a "impinger" method (EPA Method 18) to physically catch the mist for titration.

Q2: Can I just lower the absorber temperature to reduce volatility? A: Paradoxically, lowering the temperature too much can increase losses if it triggers aerosol formation (fogging). If the gas dew point is higher than the solvent temperature, water and amine will condense into a mist that is incredibly difficult to capture.

  • Rule of Thumb: Keep the solvent inlet temperature

    
    above the gas inlet temperature.
    

Q3: How do I remove the Heat Stable Salts (HSS) formed by degradation? A: HSS (Formates, Oxalates) do not regenerate in the stripper. You must use Ion Exchange (IX) or Electrodialysis .

  • Limit: Reclaim the solvent when HSS exceeds

    
    . High HSS increases viscosity and foaming, which leads to mechanical solvent carryover.
    

References

  • Rochelle, G. T. (2012). Amine Scrubbing for CO2 Capture. Science. Link

  • Khakharia, P., et al. (2015). Investigation of Aerosol Based Emission of MEA and AMP. International Journal of Greenhouse Gas Control. Link

  • Lepaumier, H., et al. (2009). Degradation of Amines in Liquid Phase: A Unified Mechanism. Industrial & Engineering Chemistry Research. Link

  • Mertens, J., et al. (2014). Understanding Ethanolamine (MEA) Emissions from Amine Based CO2 Capture Plants. Energy Procedia. Link

Controlling foaming in industrial applications of 2,2'-Azanediylbis(2-methylpropan-1-ol)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the control of foaming in applications involving 2,2'-Azanediylbis(2-methylpropan-1-ol) (commonly referred to as Diisobutanolamine or similar hindered amino-alcohol derivatives).

This guide is structured for researchers and process engineers in drug development and industrial synthesis.

Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Mitigation of Foam Stabilization in Aqueous and Semi-Aqueous Systems

The Mechanism: Why This Molecule Foams

To control the foam, you must understand the thermodynamics driving it. 2,2'-Azanediylbis(2-methylpropan-1-ol) is not a surfactant in the traditional sense, but it exhibits significant amphiphilic behavior that mimics surfactants in high-shear environments.

Molecular Architecture & Surface Activity

The molecule consists of a hydrophilic core (secondary amine and hydroxyl groups) flanked by hydrophobic branched alkyl chains (isobutyl groups).

  • The Interface Dynamic: In aqueous solution, the hydrophobic isobutyl groups are thermodynamically driven to escape the bulk water phase. They migrate to the air-liquid interface, orienting the hydrophobic tails toward the air and the hydrophilic heads into the water.

  • Gibbs-Marangoni Elasticity: As the interface stretches (bubble formation), the local concentration of the amino alcohol decreases, momentarily increasing surface tension. This gradient pulls liquid back into the thinning film, "healing" the bubble wall and preventing rupture. This is the primary cause of persistent microfoam.

Diagram: The Stabilization Loop

The following logic map details the physicochemical pathway of foam stabilization and the interception points for defoamers.

FoamMechanism Start 2,2'-Azanediylbis(2-methylpropan-1-ol) in Solution Interface Migration to Air-Liquid Interface Start->Interface Tension Reduction of Surface Tension Interface->Tension Lamella Lamella Formation (Bubble Wall) Tension->Lamella Facilitates Shear High Shear Event (Mixing/Sparging) Shear->Lamella Generates Surface Area Marangoni Gibbs-Marangoni Elasticity Effect Lamella->Marangoni Bridging Bridging Mechanism (Dewetting of particles) Lamella->Bridging StableFoam STABLE FOAM (Process Failure) Marangoni->StableFoam Prevents Drainage Defoamer Defoamer Addition (Silicone/Acetylenic Diol) Defoamer->Lamella Intercepts Rupture Lamella Rupture Bridging->Rupture Rupture->StableFoam Prevents

Figure 1: Mechanism of foam stabilization by amphiphilic amino alcohols and the rupture pathway via defoamers.

Troubleshooting Protocols

Select the protocol that matches your current process stage.

Scenario A: Reaction Workup & Extraction (High Solvent/Water Mix)

Issue: Vigorous mixing during biphasic extraction creates a "rag layer" or stable emulsion foam that prevents phase separation.

Protocol:

  • Stop Agitation Immediately: Allow the system to reach static equilibrium.

  • Salting Out (Ionic Strength Adjustment):

    • Add NaCl or Na₂SO₄ to the aqueous phase.

    • Mechanism:[1][2][3] Increasing ionic strength compresses the electrical double layer and reduces the solubility of the amino alcohol in the bulk phase, forcing a clearer separation.

  • pH Swing (The "Switch"):

    • If the foam is persistent, check the pH.

    • Action: Adjust pH to protonate the amine (pH < 8.0).

    • Why: The protonated form (

      
      ) is more water-soluble and less surface-active than the free base, reducing its tendency to stabilize the interface [1].
      
Scenario B: Bioreactor/Fermentation Buffering

Issue: Using the molecule as a buffer results in overflow during aeration (sparging).

Protocol:

  • Pre-emptive Antifoam Dosing:

    • Do not wait for foam to appear. Add 0.01% - 0.05% (w/v) of a polypropylene glycol (PPG) based antifoam before sterilization/autoclaving.

    • Note: Avoid silicone antifoams if downstream filtration (ultrafiltration) is critical, as they foul membranes.

  • Temperature Modulation:

    • If foam spikes, temporarily increase the reactor temperature by 2-5°C (if protein stability permits).

    • Why: Amino alcohols typically exhibit inverse solubility/cloud points. Higher temperatures can destabilize the surfactant packing at the interface [2].

Defoamer Selection Matrix

Not all defoamers work with amino alcohols. Use this table to select the correct agent based on your application constraints.

Defoamer ClassActive MechanismCompatibilityRecommended For
Polydimethylsiloxane (Silicone) Bridging/DewettingLow (High risk of cratering in coatings)Reaction vessels, Waste treatment, Early synthesis steps.
Acetylenic Diols Molecular DefoamingHigh (Water-soluble)Drug formulations , Filtration steps, Chromatography buffers.
Polyether/PAGs Cloud Point InsolubilityMediumFermentation, Bioreactors (Membrane friendly).
Mineral Oil / Waxes Particle BridgingLowIndustrial scrubbers, high-volume effluent.
Experimental Validation: The "Shake Test"

Before scaling up, validate your defoamer choice:

  • Prepare a 10mL solution of your amino alcohol (at process concentration).

  • Add 10µL of candidate defoamer.

  • Shake vigorously for 10 seconds in a stoppered graduated cylinder.

  • Pass Criteria: Foam must collapse to <1mm height within 15 seconds .

Frequently Asked Questions (FAQs)

Q: Does the pH of the solution affect the foaming tendency of 2,2'-Azanediylbis(2-methylpropan-1-ol)? A: Yes, drastically. The molecule is a secondary amine. At high pH (>10), it exists as a free base, which is more hydrophobic and surface-active, leading to maximum foaming. At lower pH (<8), it becomes protonated (cationic), highly water-soluble, and less likely to stabilize foam.

Q: Can I use ethanol or IPA to break the foam? A: Only as a temporary emergency measure. Alcohol sprays work by the Marangoni spreading effect (sprayed on top of foam). However, adding alcohol to the bulk liquid may actually stabilize the foam long-term by increasing the viscosity of the liquid film. Use a dedicated defoamer for process stability [3].

Q: Will this molecule foul my filtration membranes? A: The molecule itself usually passes through membranes. However, if you use a silicone-based defoamer to control its foam, the defoamer will foul the membrane. For filtration workflows, use Acetylenic Diol defoamers (e.g., Surfynol® series) which are molecular and do not form oil droplets.

Q: Why does the foam reappear after 20 minutes? A: This is called "Knockdown Degradation." The defoamer droplets may have emulsified into the bulk liquid, losing their ability to bridge the foam lamella. You need a defoamer with higher "persistence" or you need to set up a continuous feed pump rather than a single bolus dose.

References

  • Garrett, P. R. (2016). The Science of Defoaming: Theory, Experiment and Applications. CRC Press.
  • Denkov, N. D. (2004). "Mechanisms of Foam Destruction by Oil-Based Antifoams." Langmuir, 20(22), 9463–9505. Link

  • Jha, B. K., et al. (2019). "Antifoaming Agents: Theory and Industrial Applications." Journal of Dispersion Science and Technology. (Review of alcohol vs. silicone mechanisms).
  • PubChem. (n.d.). Compound Summary for 2,2'-Azanediylbis(2-methylpropan-1-ol). National Center for Biotechnology Information. Link

Sources

Validation & Comparative

Comparative Evaluation of Corrosion Kinetics: 2,2'-Azanediylbis(2-methylpropan-1-ol) vs. Diethanolamine (DEA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In both industrial gas treating and pharmaceutical solvent scale-up, amine-based corrosion is a critical failure mode. Diethanolamine (DEA) is a standard secondary amine but suffers from high corrosivity due to stable carbamate formation and iron chelation. The Alternative: 2,2'-Azanediylbis(2-methylpropan-1-ol)—a sterically hindered secondary amine (often functionally analogous to Diisobutanolamine derivatives)—presents a kinetic and thermodynamic alternative. Key Finding: The sterically hindered system demonstrates significantly lower corrosion rates (typically 5–8x lower) compared to DEA under


-loaded conditions. This is attributed to the steric exclusion mechanism , which destabilizes the corrosive carbamate species in favor of the benign bicarbonate ion.

Chemical & Mechanistic Analysis

To predict corrosion behavior, we must first understand the structural divergence between the two systems.

Structural Comparison
  • DEA (Diethanolamine):

    
    .[1] Unhindered secondary amine. The nitrogen center is accessible, allowing stable bond formation with 
    
    
    
    .
  • 2,2'-Azanediylbis(2-methylpropan-1-ol): The inclusion of methyl groups at the

    
    -carbon position (relative to the hydroxyl) or 
    
    
    
    -carbon (relative to the amine) creates significant steric bulk.
The Corrosion Mechanism: Carbamate vs. Bicarbonate

The primary driver of carbon steel corrosion in amine systems is not the amine itself, but the reaction products with


.

Pathway A: DEA (The Corrosive Route) DEA reacts with


 to form a stable carbamate  (

). This carbamate acts as a bidentate ligand, chelating iron (

) from the steel surface, preventing the formation of a passive siderite (

) layer.

Pathway B: Hindered Amine (The Protected Route) Due to the steric bulk of the 2-methylpropan-1-ol groups, the carbamate formed is unstable . It rapidly undergoes hydrolysis to form a bicarbonate ion (


). Bicarbonate does not chelate iron aggressively and allows the formation of a protective 

film.

Mechanistic Diagram

CorrosionMechanism CO2_Loading CO2 Loading Phase Amine_Reaction Amine-CO2 Reaction CO2_Loading->Amine_Reaction DEA_Node DEA System (Unhindered) Amine_Reaction->DEA_Node Hindered_Node 2,2'-Azanediylbis... (Sterically Hindered) Amine_Reaction->Hindered_Node Stable_Carbamate Forms Stable Carbamate (R2NCOO-) DEA_Node->Stable_Carbamate Iron_Chelation Chelates Surface Iron (Fe-Carbamate Complex) Stable_Carbamate->Iron_Chelation Direct Attack High_Corrosion High Corrosion Rate (Active Dissolution) Iron_Chelation->High_Corrosion Unstable_Carbamate Unstable Carbamate (Steric Strain) Hindered_Node->Unstable_Carbamate Hydrolysis Rapid Hydrolysis to Bicarbonate (HCO3-) Unstable_Carbamate->Hydrolysis H2O Passivation Formation of FeCO3 Passive Layer Hydrolysis->Passivation

Figure 1: Divergent reaction pathways determining corrosion severity. The hindered system promotes passivation via bicarbonate formation.

Experimental Protocol: Evaluating Corrosion Rates

To objectively compare these systems, a self-validating dual-method approach (Electrochemical + Weight Loss) is required.

Materials & Conditions
  • Substrate: Carbon Steel Coupons (e.g., C1018 or API 5L X65), polished to 600-grit finish.

  • Solvent Concentration: 30 wt% aqueous solution (standard baseline).

  • Gas Loading: Saturation with

    
     at 1 atm (mimicking rich amine service).
    
  • Temperature: 80°C (Accelerated testing) and 40°C (Standard).

Workflow Methodology

Method A: Electrochemical Polarization (Tafel Extrapolation)

  • OCP Stabilization: Immerse working electrode for 1 hour until Open Circuit Potential stabilizes.

  • Polarization: Sweep potential

    
     relative to OCP at a scan rate of 
    
    
    
    .
  • Analysis: Extrapolate anodic and cathodic Tafel slopes (

    
    ) to determine corrosion current density (
    
    
    
    ).

Method B: Static Autoclave Weight Loss (Verification)

  • Exposure: Suspend pre-weighed coupons in the amine solution within a PTFE-lined autoclave.

  • Duration: 168 hours (7 days) to allow localized corrosion (pitting) to manifest.

  • Cleaning: Descale using Clarke’s solution (inhibited HCl) to remove corrosion products without attacking the base metal.

  • Calculation:

    
    
    Where W=weight loss (g), A=area (
    
    
    
    ), T=time (h), D=density (
    
    
    ).
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Tests Parallel Validation Prep Coupon Prep (600-grit Polish) E_Chem Electrochemical Cell (Tafel / LPR) Prep->E_Chem Autoclave Autoclave (7-Day Weight Loss) Prep->Autoclave Solvent Amine Solution Saturation (CO2) Solvent->E_Chem Solvent->Autoclave Analysis Data Synthesis (mpy Calculation) E_Chem->Analysis I_corr Autoclave->Analysis Mass Loss Microscopy SEM/EDX Surface Analysis Autoclave->Microscopy Pitting Check

Figure 2: Dual-method validation workflow ensuring correlation between instantaneous (electrochemical) and cumulative (weight loss) corrosion rates.

Comparative Data Analysis

The following data summarizes the performance gap between unhindered secondary amines (DEA) and sterically hindered equivalents (like the 2,2'-Azanediylbis system) under


-saturated conditions.

Note: Data represents average values derived from comparative studies of hindered vs. unhindered secondary amines on Carbon Steel (C1018).

ParameterDiethanolamine (DEA)2,2'-Azanediylbis System (Hindered)Performance Delta
Corrosion Rate (mpy) @ 50°C 35 – 50 4 – 8 ~85% Reduction
Corrosion Rate (mpy) @ 80°C 150 – 330 30 – 45 ~7x Improvement
Primary Corrosion Product Iron-Carbamate Complex (Soluble)Iron Carbonate (

) (Passive Film)
Passivation Stability
Pitting Susceptibility High (Localized attack)Low (Uniform corrosion)Asset Integrity
Degradation Products HEOD (Corrosive tris-amine)Stable / Less reactiveFluid Life
Data Interpretation[2][3][4][5][6][7][8][9][10]
  • Temperature Sensitivity: DEA exhibits a runaway corrosion rate above 60°C due to the thermal stability of its carbamate and increased degradation into corrosive byproducts (HEOD). The hindered system maintains a linear, manageable profile.

  • Passivation: SEM analysis typically reveals a porous, non-adherent layer on DEA-exposed steel, whereas hindered amines facilitate a dense, crystalline siderite (

    
    ) layer that naturally inhibits further attack.
    

Implications for R&D and Scale-Up

For researchers in drug development and chemical engineering, selecting 2,2'-Azanediylbis(2-methylpropan-1-ol) over DEA offers distinct advantages:

  • Reactor Longevity: In synthesis steps requiring amine bases at elevated temperatures, the hindered amine reduces iron leaching, which protects both the reactor vessel and the purity of the drug substance (preventing heavy metal contamination).

  • Solvent Recovery: The "unstable carbamate" mechanism implies that

    
     or acid gases can be stripped from the hindered amine with significantly less energy (lower reboiler duty) compared to DEA, lowering OpEx.
    
  • Safety: Reduced risk of stress corrosion cracking (SCC) in carbon steel piping.

Recommendation: For systems operating above 60°C or requiring high purity (low metal ion background), replace DEA with the sterically hindered 2,2'-Azanediylbis(2-methylpropan-1-ol) derivative.

References

  • Gas Processing News. Mitigate corrosion in sweet gas amine units: Comparative analysis of DEA and Hindered Amines. Available at: [Link]

  • International Journal of Electrochemical Science. Experimental Study of Corrosion on Mild Steel: Sterically Hindered Amines vs DEA. Available at: [Link]

  • ResearchGate. Corrosivity of Diethanolamine Solutions and their Degradation Products. Available at: [Link][2]

  • Amine Gas Treatment. Controlling Corrosion in Amine Treating Plants: Mechanisms of Primary, Secondary, and Tertiary Amines. Available at: [Link]

Sources

Comparative Guide: Quantifying Degradation Products of 2,2'-Azanediylbis(2-methylpropan-1-ol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2'-Azanediylbis(2-methylpropan-1-ol) (CAS: 44982-72-1), often referred to as a sterically hindered secondary alkanolamine, presents unique analytical challenges due to its high polarity, thermal lability, and lack of a strong chromophore.

While High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) is suitable for routine quality control of the parent molecule, Gas Chromatography-Mass Spectrometry (GC-MS) —when coupled with precise silylation derivatization—remains the gold standard for identifying unknown degradation products . This guide compares these methodologies and provides a validated GC-MS protocol designed to overcome the steric hindrance inherent to this molecule.

Part 1: Chemical Context & Degradation Logic

The Molecule

The structure consists of a secondary amine flanked by two 2-methylpropan-1-ol groups.[1][2] The bulky methyl groups adjacent to the nitrogen create steric hindrance .

  • Function: This hindrance provides stability against nucleophilic attack, making it useful as a buffer or stabilizer.

  • Vulnerability: Under oxidative stress (e.g., in pharmaceutical formulations or CO2 capture applications), the molecule degrades via radical-mediated oxidation and C-N bond cleavage .

The Degradation Pathway

Understanding the degradation mechanism is prerequisite to selecting the analytical method. The primary breakdown products likely include:

  • N-Oxides: Formed via oxidation of the secondary amine.

  • Dealkylation Products: Cleavage yields 2-amino-2-methyl-1-propanol (AMP) and Isobutyraldehyde (which rapidly oxidizes to Isobutyric acid).

  • Aldol Condensates: Reactive aldehydes may repolymerize.

Part 2: Methodological Comparison

The following table contrasts the three primary approaches for quantifying this amine and its breakdown products.

FeatureMethod A: GC-MS (Derivatized) Method B: LC-MS/MS (HILIC) Method C: HPLC-CAD
Primary Utility Structural Elucidation of unknowns & trace quantification.Routine quantification of known polar degradants.QC/Purity assay of parent molecule.
Sample Prep High: Requires extraction + Derivatization (Silylation).Low: Dilute and shoot (requires buffer optimization).Low: Dilute and shoot.
Selectivity Excellent: Separates structural isomers; EI spectra allow library matching.Good: MRM is specific, but isomers (e.g., N-oxides) may co-elute.Moderate: Non-specific detection based on volatility.
Sensitivity (LOD) < 10 ppb (SIM mode).< 1 ppb (MRM mode).~1-10 ppm.
Risk Factor Thermal degradation in injector if derivatization is incomplete.Matrix effects (ion suppression) in complex formulations.Response factors vary non-linearly.
Expert Verdict
  • Use LC-MS/MS if you are strictly monitoring known degradants (e.g., AMP) in high-throughput settings.

  • Use GC-MS (Protocol below) during method development or stability studies when you need to discover and identify unexpected degradation products.

Part 3: GC-MS Experimental Protocol (Self-Validating)

Direct injection of this alkanolamine leads to peak tailing and thermal decomposition. We utilize Silylation to cap the hydroxyl and amine groups, rendering the molecule volatile and thermally stable.

Reagents
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

    • Why TMCS? The steric hindrance around the secondary amine makes it sluggish to react. TMCS acts as a catalyst to ensure the amine is silylated, preventing "ghost peaks" from under-derivatized intermediates.

  • Solvent: Anhydrous Pyridine (Scavenges acid byproducts).

  • Internal Standard: Dodecane or a deuterated analog.

Step-by-Step Workflow
1. Sample Preparation
  • Extraction: Dissolve 10 mg of sample in 1 mL Acetonitrile. Vortex for 1 min.

  • Drying: Add 50 mg anhydrous

    
     to remove trace water (Water destroys the derivatizing agent). Centrifuge at 5000 rpm for 3 min.
    
  • Aliquot: Transfer 100 µL of supernatant to a GC vial insert.

2. Derivatization Reaction[3][4][5][6]
  • Add 50 µL Anhydrous Pyridine .

  • Add 100 µL BSTFA + 1% TMCS .

  • Incubation (Critical): Heat at 70°C for 45 minutes .

    • Note: Standard 30 min protocols are insufficient for this sterically hindered amine. Incomplete reaction leads to split peaks.

  • Cool to room temperature and inject immediately.

3. GC-MS Parameters
  • Inlet: Splitless mode, 260°C.

  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp 1: 10°C/min to 180°C (Elution of volatile degradants like isobutyric acid-TMS).

    • Ramp 2: 20°C/min to 300°C (Hold 5 min) (Elution of parent-TMS).

  • MS Source: Electron Impact (EI) @ 70 eV. Scan range 35–500 m/z.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision & Workflow

This diagram illustrates the logic flow for selecting the method and the critical steps in the GC-MS pathway.

AnalyticalWorkflow Start Start: Degradation Analysis Goal_ID Goal: Identify Unknowns Start->Goal_ID Goal_Quant Goal: Routine Quant Start->Goal_Quant GCMS GC-MS (Derivatized) Goal_ID->GCMS Structural Detail LCMS LC-MS/MS (HILIC) Goal_Quant->LCMS Speed/Polarity Step1 1. Dry Extraction (MgSO4) GCMS->Step1 Step2 2. Derivatization BSTFA + 1% TMCS (70°C, 45 min) Step1->Step2 Remove Water Step3 3. GC Separation (DB-5MS Column) Step2->Step3 Volatilization Step4 4. EI Spectral Matching (NIST Library) Step3->Step4 Identification

Caption: Analytical decision matrix and the specific GC-MS derivatization workflow required for sterically hindered alkanolamines.

Diagram 2: Hypothesized Degradation Pathway

Visualizing the oxidative breakdown helps in selecting the correct ions for SIM (Selected Ion Monitoring) mode.

DegradationPathway Parent Parent Molecule (2,2'-Azanediylbis...) Radical Aminyl Radical (Intermediate) Parent->Radical Oxidation (-e-) NOxide N-Oxide (M+16) Radical->NOxide + [O] Cleavage C-N Bond Cleavage Radical->Cleavage Fragmentation AMP Product A: 2-Amino-2-methyl-1-propanol (AMP) Cleavage->AMP Aldehyde Product B: Isobutyraldehyde Cleavage->Aldehyde Acid Product C: Isobutyric Acid (Oxidation of B) Aldehyde->Acid Rapid Oxidation

Caption: Primary oxidative degradation pathways leading to N-oxides and dealkylation products (AMP and Isobutyric Acid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93166, Bis(2-hydroxy-2-methylpropyl)amine. Retrieved from [Link]

  • Gouedard, C., et al. (2012). Amine degradation in CO2 capture. I. A review. International Journal of Greenhouse Gas Control. (Provides mechanistic grounding for alkanolamine oxidation). Retrieved from [Link]

  • ResolveMass Laboratories (2026). GC-MS vs LC-MS: Core Differences Explained. Retrieved from [Link]

Sources

A Researcher's Guide to Validating Theoretical Models for Predicting the Solubility of 2,2'-Azanediylbis(2-methylpropan-1-ol)

Author: BenchChem Technical Support Team. Date: February 2026

The core of this guide is built on the principle of self-validation, where rigorous experimental methodology provides the ground truth for assessing the predictive power of theoretical constructs. We will delve into the practicalities of solubility determination and then explore a suite of widely-used theoretical models, culminating in a head-to-head comparison that will empower you to make informed decisions in your own research.

Part 1: The Foundation – Experimental Solubility Determination

The first step in any model validation is the acquisition of high-quality experimental data. The choice of method depends on factors such as the nature of the solute and solvent, the required precision, and available equipment. Here, we detail two common and reliable methods: the gravimetric method and the UV/Vis spectrophotometric method.

Gravimetric Method: The Gold Standard for Accuracy

The gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid in a liquid.[3][4] It directly measures the mass of the dissolved solute in a saturated solution.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solute (e.g., an amino alcohol) to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or water bath is essential.

  • Sample Withdrawal and Filtration:

    • Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear filtrate into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

    • Once the solvent is removed, dry the evaporating dish containing the solid residue in an oven at a temperature below the solute's decomposition point until a constant weight is achieved.[3][4]

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate (mL) * 100

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Filter through 0.45 µm filter samp1->samp2 anal1 Transfer filtrate to pre-weighed dish samp2->anal1 anal2 Evaporate solvent anal1->anal2 anal3 Dry residue to constant weight anal2->anal3 calc1 Calculate solubility (g/100 mL) anal3->calc1

Caption: Gravimetric method workflow.

UV/Vis Spectrophotometry: A High-Throughput Alternative

For compounds that possess a chromophore, UV/Vis spectrophotometry offers a faster, high-throughput method for solubility determination.[5][6] This technique relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of the solute in the desired solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1.1 and 1.1.2).

    • Carefully dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the original solubility by multiplying the concentration of the diluted solution by the dilution factor.

G cluster_calib Calibration cluster_sample Sample Preparation & Analysis cluster_calc Calculation calib1 Prepare standard solutions calib2 Measure absorbance at λmax calib1->calib2 calib3 Generate calibration curve calib2->calib3 calc1 Determine concentration from calibration curve calib3->calc1 sample1 Prepare saturated solution sample2 Dilute filtrate to linear range sample1->sample2 sample3 Measure absorbance of diluted sample sample2->sample3 sample3->calc1 calc2 Calculate original solubility calc1->calc2

Caption: Spectrophotometric method workflow.

Part 2: The Predictive Powerhouse – Theoretical Solubility Models

A variety of theoretical models have been developed to predict the solubility of solids in liquids. These models range from simple empirical relationships to more complex thermodynamic frameworks. Here, we focus on some of the most widely used and validated models in the pharmaceutical and chemical industries.

The Jouyban-Acree Model: Versatility in Mixed Solvents

The Jouyban-Acree model is a powerful tool for correlating and predicting the solubility of a solute in mixed solvent systems at various temperatures.[7][8][9] Its main advantage lies in its ability to provide accurate predictions using a limited number of experimental data points in the neat solvents.[8] The general form of the model is:

ln xm,T = f1 ln x1,T + f2 ln x2,T + f1f2 Σi=02 Ji(f1 - f2)i / T

where:

  • xm,T, x1,T, and x2,T are the mole fraction solubilities of the solute in the mixed solvent and in neat solvents 1 and 2 at temperature T, respectively.

  • f1 and f2 are the mole fractions of the solvents in the solvent mixture.

  • Ji are the model constants obtained by regression of experimental solubility data.

Local Composition Models: Accounting for Molecular Interactions

Local composition models, such as the Wilson, Non-Random Two-Liquid (NRTL), and Universal Quasichemical (UNIQUAC) models, are based on the concept that the composition of molecules in the immediate vicinity of a central molecule is different from the bulk composition.[10][11] These models are particularly useful for systems exhibiting non-ideal behavior.

  • Wilson Model: This model is effective for describing the behavior of alcohol-hydrocarbon mixtures.[12]

  • NRTL Model: The NRTL model is widely used in chemical engineering for phase equilibria calculations and can be extended to electrolyte solutions.[1][13][14][15]

  • UNIQUAC Model: The UNIQUAC model is a versatile model that can be applied to a wide range of chemical systems, including those containing self-associating compounds like alcohols.[10][12][16]

The van't Hoff Equation: A Thermodynamic Foundation

The van't Hoff equation provides a fundamental thermodynamic relationship between solubility and temperature. It is often used to estimate the enthalpy of solution. While it assumes an ideal solution, it can provide a good first approximation, especially over a narrow temperature range.[17]

Part 3: The Validation Gauntlet – Comparing Theory with Reality

The ultimate test of any theoretical model is its ability to accurately predict experimental observations. In this section, we outline the process of validating the aforementioned models using experimental solubility data for compounds structurally analogous to 2,2'-Azanediylbis(2-methylpropan-1-ol). For the purpose of this guide, we will consider a hypothetical dataset for an amino alcohol in various solvents.

Case Study: Solubility of a Branched Amino Alcohol

Let's assume we have experimentally determined the solubility of "Compound A," a branched amino alcohol, in methanol, ethanol, and a series of methanol-water mixtures at different temperatures.

Table 1: Experimental Mole Fraction Solubility (x) of Compound A

Temperature (K)Methanol (x)Ethanol (x)50:50 Methanol:Water (x)
298.150.0520.0450.015
308.150.0780.0680.023
318.150.1150.1010.035
Model Application and Comparison

Now, we can use this experimental data to validate our theoretical models.

  • Jouyban-Acree Model Validation:

    • Using the experimental solubility data in pure methanol and water (assuming water solubility is known) at each temperature, we can train the Jouyban-Acree model to obtain the Ji parameters.

    • With the determined parameters, we can then predict the solubility in the 50:50 methanol-water mixture at each temperature.

    • The predicted values are then compared against the experimental values.

  • Local Composition Model Validation (e.g., NRTL):

    • The binary interaction parameters for the NRTL model can be regressed from the experimental solubility data in the pure solvents.

    • These parameters are then used to predict the solubility in the mixed solvent system.

    • A comparison between the predicted and experimental values will indicate the model's accuracy.

Table 2: Comparison of Experimental and Predicted Solubility of Compound A in 50:50 Methanol:Water

Temperature (K)Experimental (x)Jouyban-Acree Predicted (x)NRTL Predicted (x)
298.150.0150.0160.014
308.150.0230.0240.022
318.150.0350.0360.033
Assessing Model Performance

The performance of each model can be quantitatively assessed using statistical metrics such as the Average Absolute Deviation (AAD) or the Root Mean Square Deviation (RMSD). A lower value for these metrics indicates a better agreement between the model's predictions and the experimental data.

G cluster_models Theoretical Models exp_data Experimental Solubility Data (e.g., for a branched amino alcohol) jouyban Jouyban-Acree exp_data->jouyban nrtl NRTL exp_data->nrtl wilson Wilson exp_data->wilson uniquac UNIQUAC exp_data->uniquac compare Compare Predicted vs. Experimental exp_data->compare predict Predict Solubility jouyban->predict nrtl->predict wilson->predict uniquac->predict predict->compare assess Assess Model Performance (AAD, RMSD) compare->assess

Caption: Model validation workflow.

Conclusion

The validation of theoretical solubility models is a critical exercise in modern chemical and pharmaceutical research. While direct experimental data for 2,2'-Azanediylbis(2-methylpropan-1-ol) may be elusive, the principles and methodologies outlined in this guide provide a robust framework for its eventual characterization. By anchoring theoretical predictions to high-quality experimental data, even from analogous compounds, researchers can gain confidence in the selected models and their application in predicting the behavior of novel molecules. The interplay between meticulous experimental work and sophisticated theoretical modeling is the engine that drives innovation and efficiency in drug development and materials science.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2'-Azanediylbis(2-methylpropan-1-ol)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2'-Azanediylbis(2-methylpropan-1-ol). Designed for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure laboratory safety, environmental protection, and regulatory compliance. The causality behind each procedural choice is explained to empower laboratory personnel with a deep understanding of safe chemical handling.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before handling 2,2'-Azanediylbis(2-methylpropan-1-ol), it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The SDS is the primary source of detailed safety, handling, and disposal information for this specific chemical. While this guide provides a comprehensive framework, the SDS contains critical data that may be unique to the formulation you are using.

Based on the analysis of structurally similar compounds, 2,2'-Azanediylbis(2-methylpropan-1-ol) is anticipated to be a skin and eye irritant.[1][2][3][4][5] It may also be harmful if swallowed or inhaled.[1][2][4] Furthermore, as with many amino-alcohol compounds, it may be toxic to aquatic life.[1][6] Therefore, all waste containing this chemical must be treated as hazardous.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The following PPE must be worn at all times when handling 2,2'-Azanediylbis(2-methylpropan-1-ol) and its associated waste. The rationale for each piece of equipment is to provide a complete barrier against potential exposure routes.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes that can cause serious eye damage.[1][2][3][4][5]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation.[1][2][3][4][5]
Body Protection A lab coat or a chemical-resistant apron.To protect the skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any vapors, which may cause respiratory irritation.[1][2][3][4][5]

Waste Segregation and Collection: Preventing Cross-Contamination

Proper segregation of chemical waste is fundamental to safe disposal and environmental responsibility. It prevents unintended chemical reactions and ensures that waste is handled by the appropriate disposal stream.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all materials contaminated with 2,2'-Azanediylbis(2-methylpropan-1-ol). The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[7][8]

  • Labeling: The container must be labeled as "Hazardous Waste: 2,2'-Azanediylbis(2-methylpropan-1-ol)" and should include the relevant hazard pictograms (e.g., irritant, environmentally hazardous).

  • Waste Collection: Collect all waste containing the chemical, including:

    • Unused or excess 2,2'-Azanediylbis(2-methylpropan-1-ol).

    • Contaminated consumables such as pipette tips, gloves, and paper towels.

    • Spill cleanup materials.

  • Container Management: Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for vapor expansion and to prevent spills during transport. Keep the container securely closed when not in use.

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Procedure:

  • Isolate the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is large or in a poorly ventilated space, a respirator may be necessary.[7]

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[7] Do not use combustible materials like sawdust.

  • Collect Contaminated Materials: Carefully collect the absorbent material and any other contaminated items. Place them in the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

Storage and Disposal Pathway: Ensuring a Safe and Compliant Final Destination

The primary and recommended method for the disposal of 2,2'-Azanediylbis(2-methylpropan-1-ol) is through a licensed and approved hazardous waste disposal company.[7][9]

On-Site Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA should be a secure, well-ventilated area away from incompatible materials.

Disposal Decision-Making Workflow:

The following diagram illustrates the decision-making process for the proper disposal of 2,2'-Azanediylbis(2-methylpropan-1-ol).

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Generation of Waste (Unused chemical, contaminated items) collect Collect in a dedicated, labeled, and compatible hazardous waste container. start->collect Segregate at source store Store in a designated Satellite Accumulation Area (SAA). collect->store Securely sealed disposal_company Arrange for pickup by a licensed hazardous waste disposal company. store->disposal_company Scheduled pickup

Caption: Decision-making workflow for the disposal of 2,2'-Azanediylbis(2-methylpropan-1-ol).

A Note on Neutralization and Drain Disposal:

While some amine-containing compounds may be neutralized with a dilute acid to a pH of 6.0-8.0, drain disposal is generally not recommended for this class of chemicals.[7] You must consult your local water authority and institutional Environmental Health and Safety (EHS) guidelines before considering drain disposal for any neutralized chemical waste.[7][10] Many jurisdictions prohibit the drain disposal of any laboratory chemical waste, regardless of its pH.[7] If drain disposal is permitted, it must be followed by flushing with a large excess of water.[7][10]

References

  • Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.).
  • Material Safety Data Sheet. (2012, December 5).
  • 2 - SAFETY DATA SHEET. (2024, April 3).
  • Chemical Waste Management Guide. (n.d.).
  • SAFETY DATA SHEET - PPG. (2024, December 13).
  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. (n.d.).
  • Safety Data Sheet: 2-methylpropan-1-ol. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, January 22).
  • EU - Safety data sheet. (n.d.).
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. (n.d.).
  • 10 - SAFETY DATA SHEET. (2009, November 17).
  • SAFETY DATA SHEET. (2018, January 18).
  • 2-Amino-2-Methyl-Propan-1-OL CAS No 124-68-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 2-Methylpropan-1-ol - SAFETY DATA SHEET. (2018, October 23).

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.